molecular formula C16H10BrNO2 B017735 2-(4-Bromophenyl)quinoline-4-carboxylic acid CAS No. 103914-52-9

2-(4-Bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B017735
CAS No.: 103914-52-9
M. Wt: 328.16 g/mol
InChI Key: JEUYPXDMAWIMOG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H10BrNO2 and its molecular weight is 328.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYPXDMAWIMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282374
Record name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103914-52-9
Record name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction. This document details the reaction mechanism, experimental protocols, and key quantitative data, serving as a resource for researchers in organic synthesis and drug discovery.

Introduction

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound containing an α-methylene group under basic conditions, offers a direct and versatile route to substituted quinoline-4-carboxylic acids.[3][4] This guide focuses on the synthesis of this compound, a key intermediate for the development of novel therapeutic agents, such as microbial DNA-gyrase inhibitors.[5][6]

Reaction Mechanism

The Pfitzinger reaction proceeds through a series of well-established steps. The synthesis of this compound from isatin and 4-bromoacetophenone is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with 4-bromoacetophenone to form an imine, which then tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[7][3]

Pfitzinger_Reaction Isatin Isatin Ketoacid Keto-acid Intermediate Isatin->Ketoacid Hydrolysis Bromoacetophenone 4-Bromoacetophenone Imine Imine Intermediate Base KOH (Base) Ketoacid->Imine Condensation Enamine Enamine Intermediate Imine->Enamine Tautomerization Product 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established literature procedures.[8]

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water (distilled or deionized)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirring

  • Filtration apparatus (Büchner funnel)

  • pH indicator paper or pH meter

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol to create a 33% (w/v) solution. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred basic solution, add isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of the keto-acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete formation of the intermediate.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-bromoacetophenone to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Dissolve the residue in water.

    • Wash the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted 4-bromoacetophenone.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 using dilute hydrochloric acid or acetic acid.

  • Isolation and Purification:

    • The product will precipitate out of the acidic solution as a solid.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic impurities.

    • Dry the product, a yellowish-orange powder, in a vacuum oven.[8]

    • If necessary, the crude product can be further purified by recrystallization from ethanol.[8]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Yield91%[8]
AppearanceYellowish orange powder[8]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Melting Point232–234 °C[8]
IR (KBr, cm⁻¹)
O-H stretch3446[8]
C-H aromatic3178[8]
C-H aliphatic2980[8]
C=O stretch1708[8]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)
14.07 (s, 1H)Carboxylic acid proton
8.65 (d, J = 8.5 Hz, 1H)Quinoline proton
8.48 (s, 1H)Quinoline proton
8.28 (d, J = 8.0 Hz, 2H)Bromophenyl protons
8.18 (d, J = 8.4 Hz, 1H)Quinoline proton
7.87 (s, 1H)Quinoline proton
7.82–7.67 (m, 3H)Quinoline and Bromophenyl protons

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Pfitzinger reaction is illustrated below.

Experimental_Workflow A 1. Prepare KOH in Ethanol B 2. Add Isatin (Ring Opening) A->B C 3. Add 4-Bromoacetophenone B->C D 4. Reflux (8-12h) C->D E 5. Rotary Evaporation D->E F 6. Dissolve in Water & Wash E->F G 7. Acidify to pH 4-5 F->G H 8. Vacuum Filtration G->H I 9. Wash with Cold Water H->I J 10. Dry the Product I->J

Caption: Experimental workflow for the Pfitzinger synthesis of this compound.

Applications in Drug Development

This compound is not only a product of a classic organic reaction but also a significant building block in the synthesis of more complex molecules with therapeutic potential. It serves as a key intermediate in the preparation of novel compounds targeting microbial DNA gyrase, an essential enzyme for bacterial replication, making it a valuable scaffold for the development of new antibacterial agents.[6] Furthermore, derivatives of 2-aryl-quinoline-4-carboxylic acids have been investigated for their potential as anticancer agents.[9] The versatility of the quinoline-4-carboxylic acid core allows for further chemical modifications to optimize biological activity and pharmacokinetic properties, highlighting its importance in modern drug discovery programs.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data from various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReference
14.07s-1HCOOH[1][2]
14.00s-1HCOOH[3]
8.65d8.51HQuinoline-H[1][2]
8.64d8.401HQuinoline-H[3]
8.48s-1HQuinoline-H[1][2]
8.46s-1HQuinoline-H[3]
8.28d8.02HBromophenyl-H[1][2]
8.26d5.202HBromophenyl-H[3]
8.18d8.41HQuinoline-H[1][2]
8.16d8.401HQuinoline-H[3]
7.87s-1HQuinoline-H[1]
7.87t5.201HQuinoline-H[3]
7.82-7.67m-3HQuinoline-H[1][2]
7.77d1.602HBromophenyl-H[3]
7.70t1.201HQuinoline-H[3]

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentReference
167.44COOH[3]
154.60C (Quinoline)[3]
148.22C (Quinoline)[3]
137.84C (Quinoline)[3]
136.94C (Bromophenyl)[3]
131.89CH (Bromophenyl)[3]
130.33CH (Quinoline)[3]
129.67CH (Quinoline)[3]
129.22CH (Bromophenyl)[3]
127.96C (Quinoline)[3]
125.37CH (Quinoline)[3]
123.57C (Bromophenyl)[3]
123.50C (Quinoline)[3]
118.87CH (Quinoline)[3]

Table 3: Mass Spectrometry Data

Ionm/z (calculated)m/z (found)TechniqueReference
[M+H]⁺327.99285327.99585HRMS[1][2]
[M]⁺-328.06MS[3]

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The general procedures are outlined below.

2.1 Synthesis of this compound

The compound is typically synthesized via the Pfitzinger reaction.[4][5][6] In a representative procedure, isatin is dissolved in a solution of potassium hydroxide.[1][2][6] To this solution, an ethanol solution of 4-bromoacetophenone is added, and the mixture is refluxed for several hours.[1][2] After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.[7] The resulting solid is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethyl acetate or ethanol.[1][2][7]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz or 500 MHz.[1][2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used as the solvent.[1][2][3][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

2.3 Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically obtained using a hybrid quadrupole-orbitrap mass spectrometer.[1][2] Standard mass spectrometry (MS) can be performed on various spectrometers.[3][4][5] The ionization technique used is often electrospray ionization (ESI) for HRMS, providing the [M+H]⁺ ion.

2.4 Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.[7] Samples are typically prepared as potassium bromide (KBr) discs.[7] The absorption bands are reported in wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis (Pfitzinger Reaction) purification Purification (Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir interpretation Structural Elucidation nmr->interpretation ms->interpretation ir->interpretation report Technical Report interpretation->report

Caption: Workflow for Spectroscopic Analysis.

References

Mass Spectrometry Analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a synthetic compound with a quinoline core structure that is of significant interest in medicinal chemistry and drug discovery. This document outlines the expected mass spectral characteristics, proposes fragmentation pathways, and provides detailed, adaptable experimental protocols for its analysis using modern mass spectrometry techniques.

Introduction

This compound is a key intermediate in the synthesis of novel therapeutic agents, including potential microbial DNA-gyrase inhibitors and histone deacetylase (HDAC) inhibitors.[1][2] Its structural elucidation and quantification are critical steps in drug development, from synthesis confirmation to metabolic studies. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the analysis of this and related molecules. This guide focuses on providing the technical details necessary for researchers to develop and execute robust mass spectrometric methods for this compound.

Molecular and Mass Spectral Data

The fundamental quantitative data for this compound are summarized below. These values are essential for instrument setup and data interpretation.

Table 1: Molecular and Mass Spectral Data for this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₀BrNO₂[3]
Monoisotopic Mass326.9895 Da[3]
High-Resolution Mass Spectrometry (HRMS)
Calculated [M+H]⁺327.99285 Da[4]
Observed [M+H]⁺327.99585 Da[4]
Liquid Chromatography-Mass Spectrometry (LCMS)
Observed [M]⁺328.06 m/z[5]
Predicted ESI Adducts
[M+Na]⁺349.97872 m/z[3]
[M-H]⁻325.98222 m/z[3]
[M+NH₄]⁺345.02332 m/z[3]
[M+K]⁺365.95266 m/z[3]
[M+H-H₂O]⁺309.98676 m/z[3]

Fragmentation Pattern and Proposed Pathways

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecular ion (M⁺˙) is expected to be a prominent peak. The main fragmentation pathways would likely involve the loss of the carboxyl group, either as a carboxyl radical (•COOH, 45 Da) or as a molecule of carbon dioxide (CO₂, 44 Da).[6]

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

m/z (Proposed)AssignmentDescription
327/329[M]⁺˙Molecular Ion (Isotopic pattern due to Bromine)
282/284[M - •COOH]⁺Loss of the carboxyl radical
283/285[M - CO₂]⁺˙Loss of carbon dioxide

Further fragmentation of the quinoline ring system may occur, but these initial losses from the carboxylic acid group are expected to be the most significant.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive ion mode ESI, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation primarily at the carboxylic acid group.

G cluster_0 Proposed ESI-MS/MS Fragmentation Precursor [M+H]⁺ m/z 328/330 Fragment1 [M+H - H₂O]⁺ m/z 310/312 Precursor->Fragment1 - H₂O Fragment2 [M+H - CO]⁺ m/z 300/302 Precursor->Fragment2 - CO Fragment3 [M+H - COOH₂]⁺ m/z 282/284 Fragment1->Fragment3 - CO

Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocols

A specific, validated mass spectrometry protocol for this compound is not available in the reviewed literature. Therefore, the following protocols are generalized based on best practices for the analysis of aromatic carboxylic acids and can be adapted and optimized for specific instrumentation and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For sensitive and selective quantification in biological matrices, an LC-MS/MS method is recommended. Due to the polarity of the carboxylic acid, derivatization may be necessary to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.

Sample Preparation (General Workflow)

G cluster_0 LC-MS/MS Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Preparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample->Preparation Derivatization Derivatization (Optional) (e.g., with aniline or 3-NPH) Preparation->Derivatization LC LC Separation Derivatization->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

General workflow for LC-MS/MS analysis.

Derivatization with Aniline (Example Protocol) This method converts the carboxylic acid to an amide, which is more amenable to reverse-phase chromatography.

  • Reagent Preparation : Prepare a solution of aniline and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent (e.g., acetonitrile/water).

  • Reaction : To the extracted and dried sample, add the derivatization reagent mixture.

  • Incubation : Heat the reaction mixture (e.g., 60°C for 30 minutes).

  • Quenching : Stop the reaction by adding a suitable quenching agent.

  • Analysis : Dilute the sample and inject it into the LC-MS/MS system.

Table 3: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3-4 kV
Source Temperature120-150°C
Desolvation GasNitrogen
Desolvation Temp.350-500°C
Collision GasArgon
MRM TransitionsTo be optimized. Precursor: 328.0. Product ions to be determined from fragmentation scan.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its low volatility. Derivatization is mandatory.

Derivatization for GC-MS The carboxylic acid group must be converted to a more volatile ester (e.g., methyl or trimethylsilyl ester).

Silylation (Example Protocol) This is a common and effective method for derivatizing carboxylic acids for GC-MS analysis.

  • Sample Preparation : Ensure the sample extract is completely dry, as moisture deactivates the silylating reagent.

  • Reagent Addition : Add an aprotic solvent (e.g., pyridine) to dissolve the sample, followed by a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction : Heat the tightly capped vial at 70°C for 30 minutes.

  • Analysis : After cooling, the sample can be directly injected into the GC-MS.

Table 4: Recommended Starting GC-MS Parameters

ParameterRecommended Condition
Gas Chromatography
ColumnNon-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature250-280°C
Oven ProgramStart at a low temperature (e.g., 100°C), hold, then ramp up to a high temperature (e.g., 300°C).
Carrier GasHelium
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Scan Range50-500 amu

Application in Drug Development

The mass spectrometric methods outlined here are crucial for various stages of drug development involving this compound and its derivatives. Key applications include:

  • Synthesis Confirmation : Verifying the molecular weight and structure of the synthesized compound.

  • Purity Assessment : Detecting and identifying impurities in the synthesized product.

  • Pharmacokinetic Studies : Quantifying the compound and its metabolites in biological fluids (plasma, urine) and tissues to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolite Identification : Identifying the structures of metabolites formed in in vitro (e.g., liver microsomes) and in vivo studies.

While no specific signaling pathways involving this compound have been detailed in the context of its mass spectrometric analysis, its role as a precursor to DNA-gyrase and HDAC inhibitors suggests its importance in the development of anti-infective and anti-cancer therapies.[1][2] Mass spectrometry is a key technology for elucidating the mechanisms of action and metabolic fate of such drug candidates.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. While a complete experimental mass spectrum for this specific compound is not publicly available, this guide offers predicted fragmentation patterns and adaptable, detailed protocols for LC-MS/MS and GC-MS analysis. These methodologies are foundational for researchers and drug development professionals working with this and structurally related compounds, enabling accurate identification, quantification, and further investigation into their therapeutic potential.

References

Physical and chemical properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₆H₁₀BrNO₂. It is commonly synthesized via the Pfitzinger reaction and serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀BrNO₂[1][2]
Molecular Weight 328.16 g/mol [1][2]
CAS Number 103914-52-9[1][2]
Appearance Yellow solid[3] or white solid[4]-
Melting Point Not explicitly reported in the reviewed literature.-
Boiling Point Not explicitly reported in the reviewed literature.-
Solubility While the aqueous solubility of this specific compound is not quantitatively reported, derivatives have been described as having moderate water solubility.[5][6] It is expected to be soluble in organic solvents like DMSO.-
pKa Not explicitly reported in the reviewed literature.-
Predicted XlogP 4.1[7]

Spectroscopic Data

The structural characterization of this compound has been established through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H).[8] An alternative report shows: (400 MHz, DMSO) δ 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H).[4]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44.[8]
Mass Spectrometry (MS) m/z = 328.06 (M+).[8]
High-Resolution Mass Spectrometry (HRMS) C₁₆H₁₀BrNO₂ [M+H]⁺ calculated: 327.99285, found: 327.99585.[4]

Experimental Protocols

Synthesis via Pfitzinger Reaction

The most common method for the preparation of this compound is the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base.

General Protocol:

  • Reaction Setup: A mixture of isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and a 33% potassium hydroxide solution are combined in ethanol.[3]

  • Reaction Conditions: The reaction mixture is heated to reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The residue is then dissolved in water.

  • Precipitation: The pH of the aqueous solution is adjusted to 5-6 with hydrochloric acid to precipitate the crude product.

  • Purification: The resulting solid is collected by filtration and can be further purified by crystallization from a suitable solvent such as ethyl acetate.[4]

Pfitzinger_Synthesis Isatin Isatin ReactionVessel Reflux Isatin->ReactionVessel Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->ReactionVessel Base KOH / Ethanol Base->ReactionVessel Workup Acidic Workup (HCl) ReactionVessel->Workup Cooling & Solvent Removal Product 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Workup->Product Precipitation & Filtration

Pfitzinger reaction workflow for synthesis.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer and bacterial infections.

Precursor to DNA Gyrase Inhibitors

This quinoline derivative is a key intermediate in the synthesis of novel microbial DNA gyrase inhibitors. DNA gyrase is a crucial bacterial enzyme, and its inhibition leads to bacterial cell death. The carboxylic acid moiety can be converted to a carbohydrazide, which is then further functionalized to produce potent antibacterial agents.[5][6]

Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The compound has been utilized in the design and synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH can lead to antiproliferative effects, making it an attractive target for cancer therapy.[3]

Foundation for Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with the development of cancer.

Drug_Development_Pathway Core 2-(4-Bromophenyl)quinoline- 4-carboxylic acid DNA_Gyrase DNA Gyrase Inhibitors Core->DNA_Gyrase Functionalization DHODH DHODH Inhibitors Core->DHODH Analogue Synthesis HDAC HDAC Inhibitors Core->HDAC Derivative Synthesis Antibacterial Antibacterial Agents DNA_Gyrase->Antibacterial Anticancer Anticancer Agents DHODH->Anticancer HDAC->Anticancer

Role as a precursor in drug development.

References

The Biological Profile of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Scaffold for Antimicrobial and Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, planar structure and the presence of key functional groups make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities associated with this core structure, focusing on its utility in the development of novel antimicrobial and anticancer agents. The information presented herein is a synthesis of findings from multiple research endeavors, offering insights into its mechanism of action, quantitative activity data of its derivatives, and the experimental protocols utilized for its evaluation.

Core Biological Activities and Therapeutic Potential

While this compound itself is primarily used as a synthetic intermediate, its derivatives have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The core quinoline structure is a well-established pharmacophore in numerous approved drugs, and the addition of the 4-bromophenyl group at the 2-position provides a key site for further chemical modification to enhance potency and selectivity.

Antimicrobial Activity: Targeting Microbial DNA Gyrase

A significant body of research has focused on the development of this compound derivatives as inhibitors of microbial DNA gyrase.[1][2][3][4] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it a validated and attractive target for antibacterial drug discovery. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.

The following table summarizes the minimum inhibitory concentration (MIC) and IC50 values for several key derivatives of this compound against various microbial strains.

Compound IDModification on Core StructureTarget OrganismAssay TypeActivity (µM)Reference
Derivative 5 Ethyl formohydrazonate derivativeS. aureusMIC49.04[1]
Derivative 6a N-(substituted phenyl)acetamide derivativeS. aureusMIC164.35[1]
Derivative 6b 4-(4-methoxyphenyl)acetamidohydazinyl derivativeS. aureusMIC38.64[1]
Derivative 6b 4-(4-methoxyphenyl)acetamidohydazinyl derivativeS. aureus DNA GyraseIC5033.64[2]
Derivative 10 Pyrazole derivativeS. aureusMIC191.36[1]
Derivative 10 Pyrazole derivativeS. aureus DNA GyraseIC508.45[2]
Derivative 11 Pyrazolyl derivativeS. aureusMIC192.29[1]
Derivative 17b 1,3,4-Oxadiazole derivativeS. aureusMICMore potent than Neomycin[5]
Derivative 17d 1,3,4-Oxadiazole derivativeS. aureusMICMore potent than Neomycin[5]
Derivative 17e 1,3,4-Oxadiazole derivativeS. aureusMICMore potent than Neomycin[5]
Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have also been investigated for their potential as anticancer agents. These compounds have been shown to target critical pathways involved in cancer cell proliferation and survival, including the epidermal growth factor receptor (EGFR) signaling pathway and histone deacetylases (HDACs).[5][6]

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Certain 1,3,4-oxadiazole derivatives of this compound have demonstrated potent inhibitory activity against EGFR tyrosine kinase.[5]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of cancer. 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, suggesting a potential mechanism for their anticancer effects.[6]

The core structure of 4-quinoline carboxylic acid has been explored for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis.[7] As rapidly proliferating cancer cells have a high demand for nucleotides, DHODH represents a promising target for antiproliferative therapy. This compound was synthesized as an analog in a study aimed at developing improved DHODH inhibitors.[7]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for derivatives of this compound against various cancer cell lines and molecular targets.

Compound IDModification on Core StructureTargetAssay TypeActivity (µg/mL)Reference
Derivatives 7-17e 1,3,4-Oxadiazole derivativesHepG2 (Hepatocellular Carcinoma)Cytotoxicity0.137–0.332[5]
Derivatives 7-17e 1,3,4-Oxadiazole derivativesMCF-7 (Breast Adenocarcinoma)Cytotoxicity0.164–0.583[5]
Derivative 8c 1,3,4-Oxadiazole derivativeEGFR Tyrosine KinaseInhibition0.14 µM[5]
Derivative 12d 1,3,4-Oxadiazole derivativeEGFR Tyrosine KinaseInhibition0.18 µM[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed DNA Relaxed DNA DNA Gyrase (Target) DNA Gyrase (Target) Relaxed DNA->DNA Gyrase (Target) Supercoiled DNA Supercoiled DNA DNA Gyrase (Target)->Supercoiled DNA ATP-dependent supercoiling DNA Replication & Transcription DNA Replication & Transcription Supercoiled DNA->DNA Replication & Transcription Cell Death Cell Death Quinoline Derivative Quinoline Derivative Quinoline Derivative->DNA Gyrase (Target) Inhibition

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

EGFR_Signaling_Inhibition cluster_cell Cancer Cell EGF EGF EGFR (Receptor) EGFR (Receptor) EGF->EGFR (Receptor) Binding P P EGFR (Receptor)->P Autophosphorylation Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Activation Gene Transcription Gene Transcription Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Gene Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR (Receptor) Inhibition of Tyrosine Kinase

Caption: Inhibition of EGFR signaling pathway by quinoline derivatives.

Pfitzinger_Synthesis Isatin Isatin Reaction Pfitzinger Reaction Isatin->Reaction 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone->Reaction Base (KOH) Base (KOH) Base (KOH)->Reaction This compound This compound Reaction->this compound

Caption: Pfitzinger reaction for the synthesis of the core compound.

Experimental Protocols

The synthesis of this compound and its derivatives, along with their biological evaluation, involves a series of well-defined experimental procedures.

Synthesis of this compound (Pfitzinger Reaction)

The core compound is consistently synthesized via the Pfitzinger reaction.[1][7][8]

Procedure:

  • Isatin and 4-bromoacetophenone are dissolved in ethanol.[1]

  • A solution of potassium hydroxide (KOH) in water is added to the mixture.[7]

  • The reaction mixture is refluxed for a specified period, typically ranging from 12 to 48 hours.[7]

  • After cooling, the solvent is removed, and the residue is dissolved in water.

  • The solution is acidified with hydrochloric acid (HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried to yield this compound.[6]

In Vitro Antimicrobial Activity Assays

This method is used for preliminary screening of antibacterial and antifungal activity.[1]

  • Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium in petri dishes.

  • Wells of a specific diameter are punched into the agar.

  • A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • The plates are incubated under appropriate conditions for the respective microorganisms.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

The two-fold serial dilution method is commonly employed to determine the MIC.[1]

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This assay is performed to confirm the mechanism of action of the compounds as DNA gyrase inhibitors.[2]

  • The assay mixture contains supercoiled DNA substrate, DNA gyrase enzyme, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated.

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity of the enzyme.

In Vitro Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of the compounds on cancer cell lines.[9]

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR tyrosine kinase.[5]

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture includes the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA).

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Conclusion

This compound serves as a highly versatile and valuable scaffold for the development of new therapeutic agents. Its derivatives have demonstrated potent biological activities, particularly as antimicrobial agents targeting DNA gyrase and as anticancer agents through the inhibition of key signaling molecules like EGFR and HDACs. The synthetic accessibility of this core structure, primarily through the Pfitzinger reaction, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. Future work in this area will likely focus on the development of derivatives with improved drug-like properties and the elucidation of their detailed mechanisms of action in more complex biological systems.

References

2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Core Scaffold for Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the role of 2-(4-bromophenyl)quinoline-4-carboxylic acid as a foundational scaffold in the development of potent DNA gyrase inhibitors. While direct quantitative data on the inhibitory activity of the parent compound is not extensively documented in current literature, its derivatives have demonstrated significant promise, inhibiting bacterial DNA gyrase and exhibiting antimicrobial properties. This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of compounds based on this chemical moiety. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to further explore this promising class of antibacterial agents.

Introduction: The Imperative for New Antibacterial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for controlling DNA topology, making it a well-validated and attractive target for the development of new antibacterial drugs.[1][2] Quinolone-based compounds have historically been successful DNA gyrase inhibitors.[3][4] This guide focuses on this compound, a key intermediate in the synthesis of a new generation of potential DNA gyrase inhibitors.

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase facilitates the negative supercoiling of DNA, a process crucial for DNA replication and transcription.[1][2] Inhibitors of this enzyme can act through two primary mechanisms: inhibition of the ATPase activity of the GyrB subunit or by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death, a mechanism known as "gyrase poisoning".[1][2] Derivatives of this compound have been investigated for their potential to inhibit DNA gyrase, thereby disrupting essential bacterial processes.[1][5]

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell cluster_1 Inhibitory Action Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent Supercoiling Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Cell_Division Cell Division Replication_Transcription->Cell_Division Inhibitor 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Derivative Inhibition_Point Inhibitor->Inhibition_Point Inhibition_Point->DNA_Gyrase Blocks Supercoiling

Figure 1: Mechanism of DNA Gyrase Inhibition.

Synthesis of this compound and Its Derivatives

The core scaffold, this compound, is synthesized via the Pfitzinger reaction.[5][6] This reaction involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 4-bromoacetophenone, under basic conditions.[5][6] The resulting carboxylic acid serves as a versatile starting material for the synthesis of various derivatives, such as carbohydrazides, which have been shown to possess potent DNA gyrase inhibitory activity.[5][7]

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Refluxing Ethanol) Isatin->Pfitzinger Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Pfitzinger Core_Compound 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Pfitzinger->Core_Compound Esterification Esterification (H₂SO₄, Ethanol) Core_Compound->Esterification Ester Ethyl 2-(4-bromophenyl)quinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol) Ester->Hydrazinolysis Hydrazide 2-(4-Bromophenyl)quinoline- 4-carbohydrazide Hydrazinolysis->Hydrazide Derivatization Further Derivatization Hydrazide->Derivatization Final_Derivatives Active DNA Gyrase Inhibitors (e.g., Compounds 6b, 10) Derivatization->Final_Derivatives

Figure 2: Synthetic Workflow for Derivatives.

Quantitative Data: Inhibitory and Antimicrobial Activities

While the inhibitory activity of the parent this compound against DNA gyrase is not explicitly reported, several of its carbohydrazide derivatives have been evaluated. The following tables summarize the key quantitative data for these derivatives against Staphylococcus aureus DNA gyrase and various microbial strains.

Table 1: S. aureus DNA Gyrase Supercoiling Inhibition [1][5]

CompoundIC₅₀ (µM)
6b 33.64
10 8.45
Ciprofloxacin (Control) 3.80

Table 2: Minimum Inhibitory Concentration (MIC) against S. aureus [1][5]

CompoundMIC (µM)
5 49.04
6b 38.64
6a 164.35
10 191.36
11 192.29

Experimental Protocols

Synthesis of this compound (1)[5][8]
  • A mixture of isatin (10 mmol), 4-bromoacetophenone (10 mmol), and 33% potassium hydroxide (10 mL) in ethanol is prepared.

  • The mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • Water is added to the residue to dissolve the potassium salt of the product.

  • The aqueous solution is acidified with a suitable acid (e.g., acetic acid or HCl) to precipitate the crude product.[6]

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

DNA Gyrase Supercoiling Inhibition Assay[9][10]

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 5x assay buffer, relaxed pBR322 plasmid DNA, and sterile water.

  • Compound Addition: Aliquot the master mix into microcentrifuge tubes. Add the test compound (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a no-enzyme control and a no-inhibitor (positive) control.

  • Enzyme Addition: Dilute the S. aureus DNA gyrase in dilution buffer. Add the diluted enzyme to all tubes except the no-enzyme control.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., GSTEB containing glycerol, Tris-HCl, EDTA, and bromophenol blue) and chloroform/isoamyl alcohol.

  • Agarose Gel Electrophoresis: Centrifuge to separate the phases. Load the aqueous (upper) phase onto a 1% agarose gel.

  • Visualization: Run the gel at approximately 75V until the dye front has migrated sufficiently. Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will separate, allowing for the determination of inhibition.

Assay_Workflow Start Start: Prepare Reagents Mix Prepare Master Mix (Buffer, Relaxed Plasmid, H₂O) Start->Mix Aliquot Aliquot Master Mix into Tubes Mix->Aliquot Add_Compound Add Test Compound / Controls Aliquot->Add_Compound Add_Enzyme Add DNA Gyrase Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Analyze Results (Compare Supercoiled vs. Relaxed DNA) Visualize->Analyze

Figure 3: DNA Gyrase Supercoiling Assay Workflow.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although focused on derivatives, provides valuable insights into the structure-activity relationship of this compound class. The core this compound scaffold is a critical pharmacophore. Modifications at the 4-position, particularly the introduction of carbohydrazide and subsequent derivatization into cyclic or acyclic moieties, have yielded compounds with potent DNA gyrase inhibitory activity.[5][8]

Future research should focus on:

  • Direct evaluation of the parent compound: Determining the IC₅₀ of this compound is essential to establish a baseline for SAR studies.

  • Systematic modification: Exploring a wider range of substituents at the 4-position of the quinoline ring and on the phenyl ring to optimize potency and pharmacokinetic properties.

  • Broad-spectrum activity: Evaluating optimized compounds against a broader panel of Gram-positive and Gram-negative bacteria.

  • In vivo efficacy and toxicity: Advancing the most promising leads into preclinical animal models to assess their therapeutic potential and safety profiles.

Conclusion

This compound represents a valuable and synthetically accessible scaffold for the development of novel DNA gyrase inhibitors. While the parent compound itself requires further investigation, its derivatives have demonstrated compelling antibacterial and enzyme-inhibitory activities. The synthetic routes and assay methodologies detailed in this guide provide a solid foundation for researchers to build upon, paving the way for the discovery of new and effective treatments to combat bacterial infections.

References

Probing the Engine of Pyrimidine Synthesis: A Technical Guide to the Mechanism of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid as a DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of 2-(4-Bromophenyl)quinoline-4-carboxylic acid as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). By dissecting its molecular interactions, enzymatic kinetics, and the foundational experimental methodologies, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: Targeting a Key Metabolic Choke Point

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This step is rate-limiting and essential for the production of pyrimidines, which are fundamental building blocks for DNA, RNA, and other vital cellular components. The inhibition of DHODH presents a strategic therapeutic window for conditions characterized by rapid cell proliferation, such as cancer and autoimmune diseases. The quinoline carboxylic acid scaffold has emerged as a promising pharmacophore for potent DHODH inhibition, with this compound representing a key analogue in this class.

Mechanism of Action: A Multi-faceted Molecular Siege

The inhibitory action of this compound against DHODH is a result of its specific and high-affinity binding to the enzyme, effectively blocking its catalytic function. This inhibition is achieved through a combination of electrostatic and hydrophobic interactions within the ubiquinone binding pocket of DHODH.

2.1. Key Binding Interactions:

Drawing from structural studies of analogous quinoline carboxylic acid inhibitors like brequinar, the binding mode of this compound can be inferred. The molecule orients itself within a predominantly hydrophobic channel of the enzyme.

  • The Carboxylate Anchor: The negatively charged carboxylate group at the 4-position of the quinoline ring is crucial for anchoring the inhibitor to the enzyme. It forms a strong salt bridge with the positively charged side chain of a key arginine residue (Arg136) and a hydrogen bond with a glutamine residue (Gln47). This electrostatic interaction is a cornerstone of the inhibitor's high affinity.

  • Hydrophobic Core Engagement: The planar quinoline ring system and the 2-(4-Bromophenyl) substituent deeply penetrate the hydrophobic tunnel of the DHODH active site. This region is lined with nonpolar amino acid residues. Key hydrophobic interactions are established with residues such as Methionine (Met43), Alanine (Ala59), Leucine (Leu58), and Proline (Pro364), which stabilize the inhibitor within the binding pocket.[1] The bromophenyl group at the 2-position further extends into this hydrophobic cavity, enhancing the van der Waals contacts and contributing to the overall inhibitory potency.

2.2. Enzyme Kinetics:

Inhibitors belonging to the quinoline carboxylic acid class, such as brequinar, have been shown to be competitive inhibitors with respect to the co-substrate ubiquinone. This suggests that this compound likely binds to the ubiquinone binding site, directly competing with the natural substrate for access to the enzyme's active site. This competitive inhibition effectively halts the redox reaction catalyzed by DHODH.

Quantitative Inhibitory Data

CompoundTargetIC50 (μM)
2-phenylquinoline-4-carboxylic acid analogue (Lead Compound 3)DHODH0.250 ± 0.11

Experimental Protocols

4.1. Synthesis of this compound via Pfitzinger Reaction:

The synthesis of the title compound is classically achieved through the Pfitzinger condensation reaction.[3]

  • Reaction Principle: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 4-bromoacetophenone) in the presence of a strong base.

  • Procedure:

    • Isatin is dissolved in an ethanolic solution of potassium hydroxide, leading to the hydrolysis of the amide bond and the formation of a keto-acid intermediate.

    • 4-Bromoacetophenone is then added to the reaction mixture.

    • The mixture is refluxed, during which the aniline derivative condenses with the ketone to form an enamine.

    • Subsequent intramolecular cyclization and dehydration yield this compound.

    • The product can be isolated by acidification of the reaction mixture, followed by filtration and purification.

4.2. DHODH Enzyme Inhibition Assay:

The inhibitory potential of this compound against DHODH can be determined using a spectrophotometric assay.

  • Assay Principle: The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of dye reduction is proportional to the enzyme activity.

  • Procedure:

    • Recombinant human DHODH is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl) containing cofactors.

    • The enzymatic reaction is initiated by the addition of the substrates, dihydroorotate and ubiquinone (or a suitable analogue).

    • The decrease in absorbance of DCIP is monitored over time at a specific wavelength (e.g., 600 nm).

    • The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Visualizing the Molecular Interactions and Processes

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.

DHODH_Inhibition_Pathway DHODH Inhibition and its Downstream Effects DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Inhibitor 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

DHODH Inhibition Pathway

Pfitzinger_Reaction_Workflow Workflow for Pfitzinger Synthesis Start Start Mix_Reagents Mix Isatin and 4-Bromoacetophenone in basic ethanol Start->Mix_Reagents Reflux Reflux Reaction Mixture Mix_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter Precipitate Acidify->Filter Purify Purify by Recrystallization Filter->Purify End Obtain Pure Product Purify->End

Pfitzinger Synthesis Workflow

DHODH_Binding_Interactions Key Binding Interactions of the Inhibitor with DHODH Inhibitor This compound Carboxylate Group Quinoline Ring Bromophenyl Group DHODH_Pocket DHODH Ubiquinone Binding Pocket Arg136 Gln47 Hydrophobic Residues (Met43, Ala59, Leu58, Pro364) Inhibitor:c->DHODH_Pocket:r Salt Bridge Inhibitor:c->DHODH_Pocket:g H-Bond Inhibitor:q->DHODH_Pocket:h Hydrophobic Interaction Inhibitor:p->DHODH_Pocket:h Hydrophobic Interaction

Inhibitor-DHODH Binding Interactions

References

Antimicrobial Spectrum of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the antimicrobial spectrum of derivatives of 2-(4-Bromophenyl)quinoline-4-carboxylic acid. While this core compound serves as a critical scaffold in medicinal chemistry, the available scientific literature primarily focuses on the antimicrobial properties of its synthesized analogs. This document summarizes the quantitative antimicrobial data for key derivatives, details the experimental protocols used for their evaluation, and visualizes the synthetic pathways and proposed mechanisms of action. The findings indicate that derivatives of this compound exhibit a promising range of antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungal strains.

Introduction

Quinoline-4-carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The introduction of a 2-aryl substituent, such as a 4-bromophenyl group, can significantly influence the biological profile of the quinoline scaffold[1]. This compound has been utilized as a key starting material in the synthesis of novel antimicrobial agents[3][4]. Research in this area has largely focused on modifying the carboxylic acid group to generate derivatives like carbohydrazides, oxadiazoles, and other heterocyclic hybrids, with the aim of enhancing antimicrobial potency and spectrum[3][5].

Antimicrobial Spectrum of Key Derivatives

The antimicrobial activity of various derivatives of this compound has been evaluated against a panel of clinically relevant microorganisms. The data, primarily focusing on Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The activity against Gram-negative bacteria such as Escherichia coli is generally less pronounced[3][5].

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivative ClassTest OrganismMIC (µM)Zone of Inhibition (mm)Reference
5 Ethyl formohydrazonate derivativeStaphylococcus aureus (ATCC 6538-P)49.04-[3]
6a Acetamidohydrazinyl derivativeStaphylococcus aureus (ATCC 6538-P)164.35-[3]
6b 4-(4-methoxyphenyl)acetamidohydazinyl derivativeStaphylococcus aureus (ATCC 6538-P)38.6426[3]
10 Pyrazole derivativeStaphylococcus aureus (ATCC 6538-P)191.36-[3]
11 Pyrazolyl derivativeStaphylococcus aureus (ATCC 6538-P)192.29-[3]
13 Pyrazolone derivativeStaphylococcus aureus (ATCC 6538-P)381.8130[3]
14 Pyrazolone derivativeStaphylococcus aureus (ATCC 6538-P)761.77-[3]
17b Oxadiazole derivativeStaphylococcus aureusPotent-[5]
17d Oxadiazole derivativeStaphylococcus aureusPotent-[5]
17e Oxadiazole derivativeStaphylococcus aureusPotent-[5]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not reported.

Antifungal Activity

Several derivatives have also been screened for their antifungal properties, with notable activity observed against Candida albicans and Aspergillus niger[3][5].

Table 2: Antifungal Activity of this compound Derivatives

Compound IDDerivative ClassTest OrganismMIC (µM)Zone of Inhibition (mm)Reference
5 Ethyl formohydrazonate derivativeCandida albicans (ATTC 10231)24.53-[3]
6a Acetamidohydrazinyl derivativeCandida albicans (ATTC 10231)41.09-[3]
6b 4-(4-methoxyphenyl)acetamidohydazinyl derivativeCandida albicans (ATTC 10231)77.2915[3]
10 Pyrazole derivativeCandida albicans (ATTC 10231)191.36-[3]
11 Pyrazolyl derivativeCandida albicans (ATTC 10231)-29[3]
13 Pyrazolone derivativeCandida albicans (ATTC 10231)-31[3]
17b Oxadiazole derivativeCandida albicansPotent-[5]
17d Oxadiazole derivativeCandida albicansPotent-[5]
17e Oxadiazole derivativeCandida albicansPotent-[5]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not reported.

Proposed Mechanism of Action

The primary proposed mechanism of action for the antimicrobial activity of these quinoline derivatives is the inhibition of microbial DNA gyrase[3][5][6]. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. Some derivatives have shown potent inhibitory activity against S. aureus DNA gyrase, with IC50 values in the micromolar range[3].

G cluster_0 Mechanism of Action Compound This compound Derivatives DNAGyrase Microbial DNA Gyrase Compound->DNAGyrase Inhibition Replication DNA Replication Disrupted DNAGyrase->Replication Transcription Transcription Disrupted DNAGyrase->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Proposed mechanism of action for antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of this compound derivatives.

Synthesis of this compound

The parent compound is typically synthesized via the Pfitzinger reaction[3][4].

G cluster_1 Pfitzinger Reaction Workflow Isatin Isatin Reaction Refluxing Ethanol (Basic Conditions) Isatin->Reaction Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for the core compound.

Procedure:

  • A mixture of isatin and 4-bromoacetophenone is prepared in ethanol.

  • A basic catalyst, such as potassium hydroxide, is added to the mixture.

  • The reaction mixture is refluxed for a specified period.

  • Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified.

Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity[3].

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a specific diameter are punched into the agar.

  • A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the antimicrobial activity by determining the lowest concentration of the compound that inhibits the visible growth of the microorganism[4].

G cluster_2 MIC Determination Workflow Start Start Prepare Prepare two-fold serial dilutions of test compound in broth Start->Prepare Inoculate Inoculate with standardized microbial suspension Prepare->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine Determine MIC (lowest concentration with no visible growth) Observe->Determine End End Determine->End

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While this compound itself is primarily a synthetic precursor, its derivatives have emerged as a promising class of antimicrobial agents. The data indicates a significant potential for these compounds, particularly against Gram-positive bacteria and fungi. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid foundation for further drug development efforts. Future research should focus on optimizing the structure of these derivatives to enhance their antimicrobial spectrum, potency, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of this important class of antimicrobial compounds.

References

The Lynchpin of Bioactivity: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities. This technical guide delves into the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of this class of molecules. By understanding how molecular modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutic agents. This document provides a comprehensive overview of the SAR, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Core Structure and Biological Activities

The fundamental structure consists of a quinoline ring substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. This core has been associated with a wide range of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of this scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Structure-Activity Relationship Analysis

The biological activity of 2-aryl-quinoline-4-carboxylic acids is profoundly influenced by the nature and position of substituents on both the quinoline and the 2-aryl ring, as well as modifications to the 4-carboxylic acid moiety.

Substitutions on the 2-Aryl Ring

The electronic and steric properties of substituents on the 2-aryl ring play a pivotal role in modulating biological activity.

  • Anticancer Activity: For inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, bulky and hydrophobic substituents at the C-2 position are often necessary for potent inhibition.[4][5] For instance, analogs with a 2'-fluoro-1,1'-biphenyl-4-yl group have demonstrated significant DHODH inhibitory activity.[5] The lipophilicity of the 2-aryl substituent has also been shown to correlate with cytotoxic effects against various cancer cell lines.[4][6]

  • Antibacterial Activity: The presence of an aryl ring at the second position is generally associated with good antibacterial activity.[1][7] Specific substitutions on this ring can further enhance this activity.

  • Nematocidal Activity: Studies on the nematocidal activity of 2-aryl quinolines have shown that modifications to the aniline moiety can significantly impact efficacy. For example, a des-p-trifluoromethoxy derivative of the parent compound ABX464 displayed reduced activity against Haemonchus contortus.[8]

Substitutions on the Quinoline Core

Modifications to the quinoline ring system itself also contribute significantly to the SAR.

  • Anticancer Activity: In the context of DHODH inhibition, appropriate substitutions on the benzo portion of the quinoline ring are critical.[5]

  • Histone Deacetylase (HDAC) Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid group has been employed as a "cap" moiety in HDAC inhibitors.[4][9] The overall activity and selectivity of these inhibitors are dependent not only on the 2-aryl group but also on the linker and the zinc-binding group.[4]

The Essential Role of the 4-Carboxylic Acid

The carboxylic acid group at the C-4 position is a crucial feature for the biological activity of many compounds in this class.

  • DHODH Inhibition: There is a strict requirement for the carboxylic acid or its corresponding salts at the C-4 position for the inhibition of DHODH.[5] This group is believed to form a salt bridge with key residues in the enzyme's active site.[4][10]

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors [4]

Compound ID2-SubstituentDHODH IC₅₀ (µM)
12'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11
41Substituted pyridine0.0097 ± 0.0014
43Substituted pyridine0.0262 ± 0.0018

Table 2: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as HDAC Inhibitors [4]

Compound ID2-SubstituentLinkerZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)
D28PhenylPhenylpiperazineHydroxamic acid24.45
D29PhenylPhenylpiperazineHydrazide>50

Table 3: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [7]

Compound IDMinimum Inhibitory Concentration (MIC) against Staphylococcus aureus (μg/mL)Minimum Inhibitory Concentration (MIC) against Escherichia coli (μg/mL)
5a464>128
5a7>128128

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of 2-aryl-quinoline-4-carboxylic acids.

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Doebner Reaction: A common and versatile method for the synthesis of this class of compounds.[4][7][11]

  • Reactants: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid.[4][11]

  • Solvent: Typically ethanol or acetic acid.[7][11]

  • Procedure:

    • An equimolar mixture of aniline and the benzaldehyde derivative is refluxed in the chosen solvent for a specified time (e.g., 1 hour).[7]

    • Pyruvic acid is then added to the reaction mixture, and reflux is continued for an extended period (e.g., 12 hours).[7]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]

    • Upon completion, the reaction mixture is poured into ice water to precipitate the solid product.[7]

    • The crude product is filtered and can be further purified, for example, by recrystallization.[7]

Pfitzinger Synthesis: An alternative route to obtain quinoline-4-carboxylic acids.[2]

  • Reactants: Isatin and a ketone containing a –CH2CO– group.[2]

  • Base: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction.[2]

Biological Evaluation

Antibacterial Activity Assays:

  • Agar Disc Diffusion Method:

    • A standardized inoculum of the test bacteria is uniformly spread on an agar plate.

    • Filter paper discs impregnated with the test compound at a known concentration are placed on the agar surface.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.[1]

  • Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

    • Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with a standardized suspension of the test bacteria.

    • The plates are incubated, and the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[7]

Anticancer Activity Assays:

  • MTT Assay (for Cytotoxicity):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

    • The absorbance is measured using a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[7]

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex relationships in drug discovery.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP 2-Aryl-quinoline-4-carboxylic_acid 2-Aryl-quinoline-4-carboxylic_acid DHODH DHODH 2-Aryl-quinoline-4-carboxylic_acid->DHODH Inhibits

DHODH Inhibition by 2-Aryl-quinoline-4-carboxylic Acids.

Synthesis_and_Screening_Workflow Start Start Reactants Aniline, Benzaldehyde, Pyruvic Acid Start->Reactants Synthesis Doebner Reaction Reactants->Synthesis Purification Filtration & Recrystallization Synthesis->Purification Compound_Library 2-Aryl-quinoline-4- carboxylic Acid Library Purification->Compound_Library Biological_Screening Antibacterial & Anticancer Assays Compound_Library->Biological_Screening Data_Analysis SAR Analysis (IC50, MIC) Biological_Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound End End Lead_Compound->End

General Workflow for Synthesis and Screening.

References

Discovery and synthesis of novel 2-phenyl-quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Introduction

The quinoline ring is a fundamental heterocyclic motif that is prevalent in natural products and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are associated with a wide array of biological activities, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer properties.[2][3] Within this class, the 2-phenyl-quinoline-4-carboxylic acid scaffold has garnered significant attention. The presence of an aryl ring at the second position has been shown to be a key structural feature for potent biological activity, making these derivatives highly suitable for further modification in the pursuit of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently developed 2-phenyl-quinoline-4-carboxylic acid derivatives for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The construction of the 2-phenyl-quinoline-4-carboxylic acid core is primarily achieved through well-established multicomponent reactions, most notably the Doebner and Pfitzinger reactions. These methods offer versatile and efficient pathways to the core structure, allowing for the introduction of various substituents.

1. The Doebner Reaction

The Doebner reaction is a three-component condensation involving an aromatic amine, an aromatic aldehyde, and pyruvic acid.[1][4] This reaction is often catalyzed by acids like trifluoroacetic acid or conducted in solvents such as ethanol or acetic acid.[1][3] The general workflow involves the initial formation of an imine from the aniline and benzaldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and oxidation to yield the quinoline ring.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Structure cluster_modification Further Modification cluster_final Final Products A Aniline Derivative D Doebner Reaction (e.g., Ethanol, Reflux) A->D B Aromatic Aldehyde B->D C Pyruvic Acid C->D E 2-Phenyl-Quinoline-4-Carboxylic Acid Core D->E F Amidation, Acylation, etc. E->F G Novel Derivatives F->G G cluster_pathway Apoptosis Induction Pathway A 2-Phenyl-Quinoline-4-Carboxylic Acid Derivative (e.g., HDACi) B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Gene Transcription (e.g., p21, Bax) C->D E Cell Cycle Arrest (G2/M Phase) D->E F Mitochondrial Outer Membrane Permeabilization D->F Upregulation of pro-apoptotic proteins G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I

References

Methodological & Application

Application Notes and Protocols: Pfitzinger Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties.[1][3]

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents.[4][5] The synthesis proceeds via the reaction of isatin with 4-bromoacetophenone under basic conditions.[4][6] These application notes are intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
IsatinC₈H₅NO₂147.13203-205Starting material.
4-BromoacetophenoneC₈H₇BrO199.0450-53Starting material.
This compoundC₁₆H₁₀BrNO₂328.16294-295Final product. Yields can vary based on reaction scale and purity.

Reaction Mechanism

The Pfitzinger reaction mechanism involves several key steps:[1][2][7]

  • Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (an isatinate).[1][2]

  • Condensation: The aniline moiety of the intermediate condenses with the carbonyl group of 4-bromoacetophenone to form an imine (Schiff base).[1][2]

  • Tautomerization: The imine undergoes tautomerization to its more stable enamine form.[1][2]

  • Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic product, this compound.[1][2]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid 1. Ring Opening (Base Hydrolysis) Bromoacetophenone 4-Bromoacetophenone Imine Imine (Schiff Base) Bromoacetophenone->Imine 2. Condensation Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Product 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Enamine->Product 4. Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from isatin and 4-bromoacetophenone.

Materials and Reagents:

  • Isatin (98% purity)

  • 4-Bromoacetophenone (98% purity)

  • Potassium Hydroxide (KOH) pellets (≥85% purity)

  • Ethanol (95% or absolute)

  • Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Diethyl Ether (for extraction, optional)

Equipment:

  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel or syringe

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) equipment for reaction monitoring

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow or light straw brown as the isatin ring opens to form the potassium salt of the isatinic acid.[8] Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the intermediate.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-bromoacetophenone (approximately 6.76 g) to the reaction mixture. This can be done portion-wise as a solid or dissolved in a minimal amount of warm ethanol and added dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-13 hours.[4] The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Add approximately 100 mL of water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

    • (Optional) To remove any unreacted 4-bromoacetophenone and other neutral impurities, extract the aqueous solution with diethyl ether (2 x 50 mL). Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify it with glacial acetic acid or dropwise addition of dilute hydrochloric acid until the pH is approximately 4-5.[3]

    • A precipitate of the crude this compound will form.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven.

    • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Experimental_Workflow start Start prep_base Prepare 33% KOH in Ethanol start->prep_base ring_opening Add Isatin Stir for 30-45 min prep_base->ring_opening add_ketone Add 4-Bromoacetophenone ring_opening->add_ketone reflux Reflux for 8-13 hours add_ketone->reflux workup Cool & Remove Ethanol reflux->workup dissolve Dissolve in Water workup->dissolve acidify Acidify with Acetic Acid (pH 4-5) dissolve->acidify filter_wash Filter & Wash with Cold Water acidify->filter_wash dry_purify Dry & Recrystallize filter_wash->dry_purify end Final Product dry_purify->end

Caption: Experimental workflow for Pfitzinger synthesis.

Applications in Research and Drug Development

Quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction serve as crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] The title compound, this compound, has been utilized as a precursor for the synthesis of novel microbial DNA-gyrase inhibitors and other derivatives with potential anticancer and antimicrobial activities.[4][5][9] The versatility of the Pfitzinger reaction allows for the incorporation of diverse substituents, making it a valuable tool in drug discovery and lead optimization programs.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium hydroxide is corrosive and its dissolution in ethanol is highly exothermic. Handle with care.

  • Avoid inhalation of solvent vapors and dust from solid reagents.

  • Use caution when heating the reaction mixture.

Disclaimer: This protocol is intended for use by trained laboratory personnel. The reaction conditions, particularly time and temperature, may require optimization based on the specific laboratory setup and reagent purity.

References

Application Note: Recrystallization Method for Purifying 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. Synthesis of this compound, often via methods like the Doebner or Pfitzinger reactions, can result in impurities that need to be removed to ensure high purity for subsequent applications and analyses.[1][2][3] Recrystallization is a powerful and widely used technique for the purification of crystalline organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, including solvent selection and a step-by-step procedure.

Data Presentation

A critical step in developing a recrystallization protocol is solvent screening. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. The following table summarizes the anticipated solubility properties of this compound in common laboratory solvents, based on the general characteristics of aromatic carboxylic acids and quinoline derivatives.[4][5]

Solvent SystemExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
EthanolSparingly SolubleSolubleGood
MethanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
AcetoneModerately SolubleVery SolubleModerate (May require a co-solvent)
Ethyl AcetateSparingly SolubleSolubleGood
ToluenePoorly SolubleSparingly SolublePoor (May be useful as an anti-solvent)
WaterInsolubleInsolublePoor (as a single solvent)
Ethanol/WaterPoorly SolubleSolubleExcellent (Water acts as an anti-solvent)
N,N-Dimethylformamide (DMF)SolubleVery SolublePoor (High boiling point, difficult to remove)

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization. A solvent screening should be performed first to identify the optimal solvent or solvent system. Based on the data table, an ethanol/water mixture is a promising starting point.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Anti-solvent (e.g., Deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place approximately 20-30 mg of the crude compound into a small test tube.

    • Add the selected solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed. Observe the solubility.

    • Gently heat the test tube while adding more solvent dropwise until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. If crystal formation is good, this is a suitable solvent.

    • If the compound is too soluble at room temperature, or if no crystals form upon cooling, a solvent system may be required. In this case, dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" or "anti-solvent" (e.g., water) dropwise at the elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool.

  • Dissolution of the Crude Compound:

    • Place the bulk of the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add the chosen primary solvent (e.g., ethanol) in small portions.

    • Heat the mixture on a hot plate with stirring. Add the solvent until the compound just dissolves completely at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If using a solvent system, after dissolution, add the anti-solvent (e.g., water) dropwise to the hot solution until persistent turbidity is observed. Then add a few drops of the primary solvent to clarify the solution before allowing it to cool.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of the cold recrystallization solvent or a cold mixture of the solvent system to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator under vacuum until a constant weight is achieved.

Visualization

The following diagram illustrates the experimental workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimum amount of hot solvent (e.g., Ethanol) start->dissolution hot_filtration Hot Filtration (Optional, if insoluble impurities are present) dissolution->hot_filtration cooling Cooling: Allow to cool slowly to room temperature, then place in ice bath hot_filtration->cooling Clear Solution filtration Vacuum Filtration: Isolate crystals cooling->filtration washing Washing: Rinse with small amount of cold solvent filtration->washing drying Drying: Under vacuum washing->drying end End: Purified Crystalline Product drying->end

Caption: Recrystallization workflow for purification.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for 2-(4-Bromophenyl)quinoline-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines represent a significant class of heterocyclic compounds possessing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline-4-carboxylic acid scaffold, in particular, is a key pharmacophore in several antibacterial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its derivatives. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2][3]

Data Presentation

Compound/DerivativeTest OrganismMIC (µM)Reference
Derivative 1 (ethyl formohydrazonate) Staphylococcus aureus49.04[4]
Derivative 2 (4-(4-methoxyphenyl)acetamidohydazinyl) Staphylococcus aureus38.64[4]
Derivative 3 Staphylococcus aureus164.35[4]
Derivative 4 Staphylococcus aureus191.36[4]
Derivative 5 Staphylococcus aureus192.29[4]
Derivative 1 (ethyl formohydrazonate) Candida albicans24.53[4]
Derivative 2 (4-(4-methoxyphenyl)acetamidohydazinyl) Candida albicans77.29[4]
Derivative 3 Candida albicans41.09[4]
Derivative 4 Candida albicans191.36[4]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound and its derivatives using the broth microdilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Materials and Reagents
  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile test tubes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35 ± 2 °C)

  • 0.5 McFarland turbidity standard

Preparation of Test Compound
  • Prepare a stock solution of this compound or its derivative in sterile DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution, typically 128 µg/mL or as required.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to ensure a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth and measuring the absorbance at 625 nm.

  • Dilute the adjusted bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

Broth Microdilution Assay
  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the starting concentration of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well will serve as the growth control (no compound) and the twelfth well as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.

Determination of MIC
  • Following incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

  • The growth control (well 11) should show distinct turbidity, while the sterility control (well 12) should remain clear.

Visualizations

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Stock Solution of Test Compound C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 18-24 hours D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC (Lowest Concentration with No Growth) F->G DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA_Relaxed Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Relaxed->DNA_Gyrase Binding DNA_Supercoiled Negatively Supercoiled DNA DNA_Gyrase->DNA_Supercoiled ATP-dependent Supercoiling Inhibition Inhibition Replication_Fork Replication Fork Progression DNA_Supercoiled->Replication_Fork DNA_Replication Successful DNA Replication Replication_Fork->DNA_Replication Replication_Block Replication Fork Stalling & DNA Damage Replication_Fork->Replication_Block Compound 2-(4-Bromophenyl)quinoline -4-carboxylic acid Compound->DNA_Gyrase Binds to GyrA subunit Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

References

Application Notes and Protocols for DNA Gyrase Supercoiling Assay Using 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a DNA gyrase supercoiling assay to evaluate the inhibitory activity of 2-(4-Bromophenyl)quinoline-4-carboxylic acid derivatives. This class of compounds has shown promise as potential antibacterial agents by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. It introduces negative supercoils into DNA, a process crucial for maintaining DNA topology and enabling replication and transcription.[1] Inhibition of this enzymatic activity leads to the disruption of these essential cellular processes and ultimately results in bacterial cell death.[2] Quinolone-based compounds are a major class of antibiotics that target DNA gyrase.

Recent studies have explored derivatives of this compound as novel inhibitors of DNA gyrase. Specifically, 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have been synthesized and evaluated for their inhibitory potential against Staphylococcus aureus DNA gyrase, demonstrating the promise of this chemical scaffold.

This document outlines the protocols for performing a DNA gyrase supercoiling assay to determine the half-maximal inhibitory concentration (IC₅₀) of these compounds. The assay relies on the principle that supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. By observing the inhibition of supercoiling in the presence of the test compounds, their potency can be quantified.

Data Presentation

The inhibitory activity of selected 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives against S. aureus DNA gyrase is summarized below. These compounds were derived from the parent this compound.

Compound IDDerivative StructureTarget EnzymeIC₅₀ (µM)
Compound 6b 2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazideS. aureus DNA Gyrase33.64
Compound 10 5-((2-(4-bromophenyl)quinolin-4-yl)carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dioneS. aureus DNA Gyrase8.45
Ciprofloxacin (Reference Compound)S. aureus DNA Gyrase3.80

Mechanism of Action: Quinolone Inhibition of DNA Gyrase

Quinolone antibiotics function by stabilizing the covalent complex formed between DNA gyrase and the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium. The 4-quinolone core is essential for this activity.

DNA_Gyrase_Inhibition_Pathway cluster_0 Normal DNA Gyrase Cycle cluster_1 Inhibition by Quinolone Derivatives Relaxed_DNA Relaxed DNA Gyrase_DNA_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_DNA_Complex Binding DNA_Cleavage Transient Double-Strand Break Gyrase_DNA_Complex->DNA_Cleavage ATP Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage Cleavage_Complex Stable Gyrase-DNA- Quinolone Complex DNA_Cleavage->Cleavage_Complex DNA_Religation DNA Re-ligation Strand_Passage->DNA_Religation Supercoiled_DNA Supercoiled DNA DNA_Religation->Supercoiled_DNA Quinolone 2-(4-Bromophenyl)quinoline -4-carboxylic acid derivative Quinolone->Cleavage_Complex Replication_Fork_Collapse Replication Fork Collapse Cleavage_Complex->Replication_Fork_Collapse Blocks Re-ligation Cell_Death Bacterial Cell Death Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.

Experimental Protocols

The following protocols are adapted from established methods for S. aureus DNA gyrase supercoiling assays and can be used to evaluate this compound derivatives.

Experimental Workflow Overview

Experimental_Workflow start Start: Prepare Reagents prepare_reactions Prepare Reaction Mixtures (Buffer, Relaxed DNA, ATP, Water) start->prepare_reactions add_inhibitor Add Test Compound or DMSO Control prepare_reactions->add_inhibitor add_enzyme Add S. aureus DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C for 30-60 min add_enzyme->incubate stop_reaction Stop Reaction (e.g., with Chloroform/Isoamyl Alcohol & GSTEB) incubate->stop_reaction centrifuge Centrifuge to Separate Phases stop_reaction->centrifuge load_gel Load Aqueous Phase onto Agarose Gel centrifuge->load_gel electrophoresis Run Gel Electrophoresis (~75V for 2 hours) load_gel->electrophoresis stain_destain Stain with Ethidium Bromide and Destain electrophoresis->stain_destain visualize Visualize DNA Bands under UV Light stain_destain->visualize analyze Analyze Gel Image and Quantify Supercoiling visualize->analyze calculate_ic50 Calculate IC₅₀ Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 1: Gel-Based DNA Gyrase Supercoiling Assay

This protocol is for a standard 30 µL reaction volume.

1. Materials and Reagents:

  • S. aureus DNA Gyrase (enzyme is typically supplied with a specific activity unit definition, e.g., 1 U is the amount of enzyme to supercoil 0.5 µg of relaxed pBR322 in 30 min at 37°C)

  • Relaxed pBR322 DNA (or other suitable plasmid DNA)

  • 5x Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM KCl, 10 mM MgCl₂, 5 mM DTT, 2.5 mM spermidine, 0.5 mg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • 2x GSTEB (Gel Stop/Loading Buffer: 0.1 M Tris-HCl pH 7.9, 40% sucrose, 0.1 M EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/Isoamyl alcohol (24:1 v/v)

  • Nuclease-free water

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide solution (1 µg/mL)

2. Assay Procedure:

  • On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5x Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µg of relaxed pBR322 DNA

    • Nuclease-free water to a final volume of 26 µL.

  • Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add 1 µL of the test compound at various concentrations (e.g., serial dilutions) to the respective tubes. For the positive control (no inhibition), add 1 µL of the solvent (e.g., DMSO). For the negative control (no supercoiling), add 1 µL of solvent.

  • Dilute the S. aureus DNA gyrase in the enzyme dilution buffer to the working concentration (e.g., a concentration that gives complete supercoiling in the positive control).

  • Add 3 µL of the diluted enzyme to all tubes except the negative control. To the negative control tube, add 3 µL of enzyme dilution buffer without the enzyme.

  • Gently mix the contents of the tubes and incubate at 37°C for 30 to 60 minutes.

  • Stop the reaction by adding 30 µL of 2x GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).

  • Vortex briefly (approx. 5 seconds) and centrifuge at high speed for 1-2 minutes to separate the aqueous and organic phases.

3. Agarose Gel Electrophoresis:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer.

  • Carefully load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 75V) for approximately 2 hours, or until the bromophenol blue dye front has migrated a sufficient distance.

  • Stain the gel in an ethidium bromide solution for 15-30 minutes.

  • Destain the gel in water for 10-15 minutes.

  • Visualize the DNA bands using a UV transilluminator and capture an image. Relaxed DNA will migrate slower (appear higher on the gel) than supercoiled DNA.

4. Data Analysis:

  • Quantify the band intensities for both relaxed and supercoiled DNA in each lane using gel analysis software (e.g., ImageJ).

  • Calculate the percentage of supercoiling for each compound concentration relative to the positive control (100% supercoiling) and negative control (0% supercoiling).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity, using a suitable curve-fitting software (e.g., GraphPad Prism).

Protocol 2: Fluorescence-Based High-Throughput Screening Assay

This protocol is adapted for a 96-well plate format and is suitable for screening a larger number of compounds. It relies on a fluorescent dye that exhibits different emission intensities when bound to relaxed versus supercoiled DNA.

1. Materials and Reagents:

  • All reagents from Protocol 1 (excluding GSTEB, chloroform/isoamyl alcohol, and electrophoresis supplies).

  • A suitable fluorescent dye (e.g., H19 dye) that differentiates between relaxed and supercoiled DNA.

  • Black 96-well assay plates.

  • A fluorescence plate reader.

2. Assay Procedure:

  • Prepare a master mix containing 5x Assay Buffer, ATP, and nuclease-free water.

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the relaxed pBR322 DNA to each well.

  • Add the master mix to each well.

  • Initiate the reaction by adding diluted S. aureus DNA gyrase to each well (except for negative controls). The final reaction volume is typically 20-50 µL.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction according to the dye manufacturer's instructions (this may involve adding a stop solution or a buffer containing the dye).

  • Incubate at room temperature for a specified time (e.g., 5-15 minutes) to allow the dye to bind.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for H19 dye).

3. Data Analysis:

  • The fluorescence signal will typically increase as the relaxed DNA is converted to supercoiled DNA.

  • Calculate the percentage of inhibition for each compound concentration based on the fluorescence readings of the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value as described in Protocol 1.

Conclusion

The DNA gyrase supercoiling assay is a robust and reliable method for evaluating the inhibitory potential of this compound derivatives. The protocols provided herein offer both a traditional gel-based method for detailed analysis and a high-throughput fluorescence-based method for screening larger compound libraries. The data obtained from these assays are crucial for structure-activity relationship (SAR) studies and for guiding the development of new and effective antibacterial agents targeting DNA gyrase.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives and their subsequent evaluation as potential antimicrobial agents. The protocols outlined below are intended to serve as a guide for the chemical synthesis, purification, and determination of the antimicrobial efficacy of these compounds.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline core is a key pharmacophore in several established drugs. Specifically, 2-aryl-quinoline-4-carboxylic acids have garnered attention for their potential as potent antimicrobial agents. This document details the synthesis of this compound and its subsequent derivatization, followed by protocols for assessing their activity against various microbial strains. The mechanism of action for quinolone-based antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby leading to bacterial cell death.[1][2][3][4]

Synthesis Workflow

The general workflow for the synthesis and evaluation of the target compounds is depicted below. The process begins with the synthesis of the core molecule, this compound, which is then derivatized. These derivatives are subsequently screened for their antimicrobial activity.

Synthesis and Antimicrobial Screening Workflow start Starting Materials (e.g., Isatin, 4-Bromoacetophenone) synthesis Synthesis of This compound start->synthesis derivatization Derivatization Reactions (e.g., Esterification, Amidation) synthesis->derivatization purification Purification and Characterization (e.g., Chromatography, NMR, MS) derivatization->purification antimicrobial_screening Antimicrobial Susceptibility Testing (e.g., Agar Diffusion, Broth Dilution) purification->antimicrobial_screening data_analysis Data Analysis (MIC, Inhibition Zones) antimicrobial_screening->data_analysis end Lead Compound Identification data_analysis->end

Caption: General workflow for the synthesis and antimicrobial evaluation of target compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Pfitzinger reaction, a reliable method for synthesizing quinoline-4-carboxylic acids.[5][6]

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Ethanol

  • Potassium hydroxide (33% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and 4-bromoacetophenone (1 equivalent) in ethanol.

  • Slowly add a 33% aqueous solution of potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Protocol 2: Synthesis of this compound Derivatives (General)

The carboxylic acid group of the parent compound can be readily modified to produce a variety of derivatives, such as esters and amides, which may exhibit enhanced antimicrobial properties.

Example: Esterification

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, methanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Example: Amidation (via Acid Chloride)

  • Convert the carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • After the reaction is complete, remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in an inert solvent and add it dropwise to a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Protocol 3: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10]

3.1. Agar Well Diffusion Method

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent alone)

  • Sterile Petri dishes, cork borer

Procedure:

  • Prepare MHA or SDA plates and allow them to solidify.

  • Evenly spread the standardized microbial inoculum over the surface of the agar plates.

  • Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

3.2. Broth Microdilution Method for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Serial dilutions of the synthesized compounds

  • Positive and negative controls

Procedure:

  • Perform two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[7][10]

Data Presentation

The antimicrobial activity of various this compound derivatives is summarized in the table below. Data is compiled from published literature and represents typical results for such compounds.

Compound IDModificationTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1 -COOHStaphylococcus aureus>250-[11]
1 -COOHEscherichia coli>250-[11]
Derivative A HydrazideStaphylococcus aureus38.64 (as µM)26[5][6]
Derivative B PyrazoleStaphylococcus aureus191.36 (as µM)-[6]
Derivative C 1,3,4-OxadiazoleStaphylococcus aureus--[12]
Derivative D AmideCandida albicans-31[5]

Note: The specific activities can vary significantly based on the nature of the derivatization.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics exert their bactericidal effect by targeting essential bacterial enzymes, namely DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The quinolone molecule stabilizes the transient double-strand breaks created by these enzymes, forming a ternary complex of quinolone-enzyme-DNA.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, cell death.

Quinolone Mechanism of Action quinolone Quinolone Derivative ternary_complex Stable Quinolone-Enzyme-DNA Ternary Complex quinolone->ternary_complex Binds to dna_gyrase Bacterial DNA Gyrase / Topoisomerase IV dna_gyrase->ternary_complex Complexes with dna Bacterial DNA dna->ternary_complex Cleavage site dna_break Inhibition of DNA Re-ligation ternary_complex->dna_break Leads to replication_block Blockage of DNA Replication and Transcription dna_break->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Mechanism of action of quinolone derivatives via inhibition of DNA gyrase.

References

Application Notes and Protocols: Leveraging 2-(4-Bromophenyl)quinoline-4-carboxylic Acid for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Bromophenyl)quinoline-4-carboxylic acid as a versatile scaffold in drug design and development. The document outlines its synthetic routes, key biological targets, and detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Introduction

This compound is a heterocyclic compound that has emerged as a promising starting point for the development of new therapeutic agents. Its rigid quinoline core, coupled with the reactive handles of a carboxylic acid and a bromo-phenyl group, provides a unique three-dimensional structure that can be readily modified to interact with a variety of biological targets. This scaffold has been successfully employed to design potent antimicrobial and anticancer agents.

Key Applications and Biological Targets

Derivatives of this compound have demonstrated significant activity against several key biological targets:

  • Microbial DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics. Several derivatives of the scaffold have been shown to inhibit S. aureus DNA gyrase.[1][2]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a crucial regulator of cell growth and proliferation, and its overactivity is implicated in many cancers. Novel quinoline-oxadiazole hybrids derived from the scaffold have shown potent inhibitory activity against EGFR-TK.[3][4]

  • Histone Deacetylases (HDACs): These enzymes play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. 2-Phenylquinoline-4-carboxylic acid derivatives have been explored as novel HDAC inhibitors.[5]

  • Sirtuin 3 (SIRT3): This is a mitochondrial deacetylase involved in cellular metabolism and stress responses, making it a target for cancer and metabolic diseases. 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors.[6]

Data Presentation: Bioactivity of Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized from the this compound scaffold.

Table 1: Antimicrobial and DNA Gyrase Inhibitory Activity

CompoundTarget Organism/EnzymeMIC (μM)IC50 (μM)Reference
5 S. aureus49.04-[7]
6a C. albicans (Biofilm)41.09-[7]
6b S. aureus38.6433.64[1][7]
6b S. aureus (Biofilm)154.59-[7]
10 S. aureus-8.45[1][2]
10 C. albicans (Biofilm)95.67-[7]
11 S. aureus (Biofilm)192.29-[7]
11 C. albicans (Biofilm)96.14-[7]
Ciprofloxacin S. aureus DNA Gyrase-3.80[2]

Table 2: Anticancer and EGFR Kinase Inhibitory Activity

CompoundCell Line/EnzymeIC50 (μg/mL)IC50 (μM)Reference
8b HepG20.139-[3]
8c HepG20.137-[3]
8c EGFR-TK-0.14[4][8]
8d HepG20.311-[3]
12b HepG20.327-[3]
12d EGFR-TK-0.18[4][8]
13 HepG20.332-[3]
Erlotinib HepG20.308-[8]
Erlotinib MCF-70.512-[8]
Lapatinib EGFR-TK-0.12[4]

Experimental Protocols

Synthesis of this compound (Scaffold 1)

This protocol is based on the Pfitzinger reaction.[1][7]

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Dissolve isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and KOH (6 equivalents) in a mixture of ethanol and water.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[5]

General Procedure for Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Intermediate 3)

This two-step protocol involves esterification of the carboxylic acid followed by hydrazinolysis.[1][7]

Step 1: Esterification (Formation of Ester 2)

  • Suspend this compound (1) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester (2).

Step 2: Hydrazinolysis (Formation of Hydrazide 3)

  • Dissolve the ethyl ester (2) in ethanol.

  • Add hydrazine hydrate.

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture. The product, 2-(4-bromophenyl)quinoline-4-carbohydrazide (3), will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired hydrazide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds against microbial strains can be determined using the two-fold dilution method.[7]

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Isatin Isatin Scaffold This compound (1) Isatin->Scaffold Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Scaffold Ester Ethyl Ester (2) Scaffold->Ester H2SO4, EtOH Hydrazide Carbohydrazide (3) Ester->Hydrazide N2H4·H2O Derivatives Target Derivatives (e.g., Oxadiazoles, Pyrazoles) Hydrazide->Derivatives Various Reagents Bioassays Biological Assays (e.g., MIC, IC50) Derivatives->Bioassays Targets Biological Targets (DNA Gyrase, EGFR) Bioassays->Targets SAR Structure-Activity Relationship (SAR) Bioassays->SAR

Caption: Synthetic and screening workflow for drug design.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinoline_Derivative Quinoline-Oxadiazole Derivative Quinoline_Derivative->P_EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

G cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold This compound Quinoline Core 4-Carboxylic Acid 2-(4-Bromophenyl) Modification Modification at Carboxylic Acid Scaffold:f1->Modification Derivatization Bioactivity Biological Activity (e.g., Antimicrobial, Anticancer) Scaffold:f0->Bioactivity Essential for Activity Scaffold:f2->Bioactivity Modulates Potency Modification->Bioactivity Influences

Caption: Structure-activity relationship logic diagram.

References

Application Notes: Cell Viability Assays for 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. Among these, 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, suggesting their potential as lead structures in oncology drug discovery. The mechanism of action for these derivatives is often multifaceted, involving the modulation of key cellular signaling pathways critical for cancer cell proliferation and survival. These pathways include the epidermal growth factor receptor (EGFR) signaling cascade, dihydroorotate dehydrogenase (DHODH), and histone deacetylases (HDACs). Accurate assessment of the cytotoxic effects of these compounds is paramount for their preclinical evaluation. This document provides detailed protocols for conducting cell viability assays, specifically the MTT assay, to evaluate the efficacy of this compound derivatives and presents a summary of their reported biological activities.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The data presented in the following table summarizes the reported IC50 values.

Compound ID/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound derivative 8cHepG2Hepatocellular Carcinoma0.14 (as EGFR inhibitor)[1]
This compound derivative 12dHepG2Hepatocellular Carcinoma0.18 (as EGFR inhibitor)[1]
This compound derivative 28HT-29Colon Cancer6.4[2]
This compound derivative 28HCT-116Colon Cancer2.4[2]
This compound derivative D28K562Chronic Myelogenous Leukemia< 2[3]
This compound derivative D28U266Multiple Myeloma< 2[3]
This compound derivative D28U937Histiocytic Lymphoma< 2[3]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7Breast Cancer168.78[4][5]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for 24 to 72 hours, depending on the experimental design.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h add_compound Add Quinoline Derivatives (Various Concentrations) incubation_24h->add_compound incubation_48_72h Incubate for 24-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubation_4h add_dmso Add DMSO (Solubilization) incubation_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for MTT Cell Viability Assay.
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[6] Some this compound derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline 2-(4-Bromophenyl)quinoline- 4-carboxylic acid derivative Quinoline->EGFR Inhibition DHODH_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_replication Cellular Processes cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Apoptosis Apoptosis DHODH->Apoptosis Induction upon Inhibition Pyrimidines Pyrimidines (dUMP, dCTP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Quinoline 2-(4-Bromophenyl)quinoline- 4-carboxylic acid derivative Quinoline->DHODH Inhibition HDAC_Pathway cluster_chromatin Chromatin State cluster_gene_expression Gene Expression cluster_outcome Cellular Outcome Histones_Ac Acetylated Histones (Relaxed Chromatin) Histones Deacetylated Histones (Condensed Chromatin) Histones_Ac->Histones Deacetylation Gene_Transcription Gene Transcription (Tumor Suppressors ON) Histones_Ac->Gene_Transcription HDAC HDAC Gene_Silencing Gene Silencing (Tumor Suppressors OFF) Histones->Gene_Silencing Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Transcription->Cell_Cycle_Arrest Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Quinoline 2-(4-Bromophenyl)quinoline- 4-carboxylic acid derivative Quinoline->HDAC Inhibition

References

Application Notes and Protocols: Molecular Docking Studies of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a promising scaffold in drug discovery, with its potential target enzymes. The following sections detail the molecular docking protocols, summarize key quantitative data, and visualize the associated signaling pathways.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of this compound with various biological targets, thereby guiding further drug development efforts. This document focuses on its interactions with three key enzymes: Staphylococcus aureus DNA gyrase, human Dihydroorotate Dehydrogenase (DHODH), and human Histone Deacetylase 3 (HDAC3).

Target Enzymes and Rationale

  • Staphylococcus aureus DNA Gyrase: A type II topoisomerase, DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for developing novel antibacterial agents. Derivatives of this compound have been investigated as inhibitors of this enzyme.[1][2][3]

  • Human Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a key step in the de novo pyrimidine biosynthesis pathway.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for nucleotide synthesis. Therefore, inhibiting DHODH is a validated strategy for cancer and autoimmune disease therapy. Quinoline-4-carboxylic acid derivatives have shown potent inhibitory activity against DHODH.[4]

  • Human Histone Deacetylase 3 (HDAC3): HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in various cancers. HDAC3, a class I HDAC, is a promising target for anticancer drug development. Certain 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated selective inhibition of HDAC3.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data from molecular docking and in vitro studies of this compound and its derivatives against the target enzymes.

Table 1: Molecular Docking and Binding Affinity Data

Target EnzymePDB IDLigand (Derivative)Docking Score (kcal/mol)Binding Energy (kcal/mol)
S. aureus DNA Gyrase B3G752-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide-7.73Not Reported
Human DHODH1D3HThis compoundNot ReportedNot Reported
Human HDAC34A69This compound derivative (D28)Not ReportedNot Reported

Table 2: In Vitro Inhibitory Activity

Target EnzymeLigand (Derivative)IC50 (µM)Ki (µM)
S. aureus DNA Gyrase2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide33.64Not Reported
S. aureus DNA Gyrase(2-(4-bromophenyl)quinolin-4-yl)(3-amino-5-cyanopyrazol-1-yl)methanone8.45Not Reported
Human DHODH2-(4-Bromophenyl)-6-fluoroquinoline-4-carboxylic acid (analogue)Potent (IC50 = 9.71 ± 1.4 nM for a similar analogue)Not Reported
Human HDAC3N-hydroxy-4-(4-((2-(4-bromophenyl)quinolin-4-yl)carbonyl)piperazin-1-yl)butanamide (D28)24.45Not Reported

Note: The IC50 values are for derivatives of this compound. The inhibitory constant (Ki) can be estimated from the IC50 value, but requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.[7]

Experimental Protocols: Molecular Docking

This section provides a generalized, detailed protocol for performing molecular docking studies of this compound with its target enzymes using AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To retrieve the 3D structures of the target enzymes.

  • PubChem or similar chemical database: To obtain the 3D structure of the ligand.

Protocol: Step-by-Step

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to perform energy minimization of the ligand structure.

  • Convert to PDBQT format using AutoDockTools (ADT):

    • Open ADT.

    • Go to Ligand -> Input -> Open and select the ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file. This format includes partial charges and information about rotatable bonds.

Step 2: Protein Preparation

  • Download Protein Structure: Obtain the crystal structure of the target enzyme from the PDB. For this study, the following PDB IDs can be used:

    • S. aureus DNA Gyrase B: 3G75

    • Human DHODH: 1D3H

    • Human HDAC3: 4A69

  • Prepare the Receptor in ADT:

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or heteroatoms that are not part of the receptor.

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

Step 3: Grid Box Generation

  • Define the Binding Site: Identify the active site of the enzyme. This is often the location of the co-crystallized ligand in the original PDB file.

  • Set Up the Grid Box in ADT:

    • Go to Grid -> Grid Box.

    • Adjust the grid box dimensions and center to encompass the entire active site. The box should be large enough to allow the ligand to move freely but small enough to focus the search. A spacing of 1.0 Å is generally recommended.

    • Save the grid parameter file (File -> Close saving current).

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run Vina from the command line:

    This will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.

Step 5: Analysis of Results

  • Visualize Docking Poses: Open the receptor PDBQT file and the output ligand PDBQT file in a visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Examine the binding poses with the lowest binding energy. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.

  • Record Data: Document the binding affinity (in kcal/mol), the number and type of interactions, and the interacting residues for the best poses.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of the target enzymes by this compound is expected to trigger specific cellular signaling pathways, leading to the desired therapeutic effects.

DNA_Gyrase_Inhibition Compound 2-(4-Bromophenyl)quinoline- 4-carboxylic acid DNA_Gyrase S. aureus DNA Gyrase Compound->DNA_Gyrase Inhibits Supercoiling Inhibition of DNA Supercoiling DNA_Damage DNA Double-Strand Breaks Supercoiling->DNA_Damage Replication_Block Replication Fork Stall Supercoiling->Replication_Block SOS_Response Induction of SOS Response DNA_Damage->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Replication_Block->Cell_Death

Caption: Inhibition of DNA Gyrase by this compound.

DHODH_Inhibition Compound 2-(4-Bromophenyl)quinoline- 4-carboxylic acid DHODH Human DHODH Compound->DHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion cGAS_STING Activation of cGAS-STING Pathway DHODH->cGAS_STING Cell_Cycle_Arrest S-Phase Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Pyrimidine_Depletion->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Immune_Response Enhanced Anti-tumor Immune Response cGAS_STING->Immune_Response

Caption: Inhibition of DHODH by this compound.

HDAC3_Inhibition Compound 2-(4-Bromophenyl)quinoline- 4-carboxylic acid HDAC3 Human HDAC3 Compound->HDAC3 Inhibits Histone_Hyperacetylation Histone Hyperacetylation Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression p21_up Upregulation of p21 Gene_Expression->p21_up p53_acet Acetylation of p53 Gene_Expression->p53_acet Cell_Cycle_Arrest Cell Cycle Arrest p21_up->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis p53_acet->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Inhibition of HDAC3 by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in silico and in vitro evaluation of this compound.

Experimental_Workflow cluster_insilico In Silico Studies cluster_invitro In Vitro Validation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Analysis Binding Mode Analysis Docking->Analysis Synthesis Compound Synthesis Analysis->Synthesis Enzyme_Assay Enzyme Inhibition Assay Synthesis->Enzyme_Assay Cell_Assay Cell-based Assays Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR SAR->Ligand_Prep Lead Optimization

Caption: A typical workflow for drug discovery and development.

Conclusion

The molecular docking studies outlined in these notes provide a robust framework for evaluating the therapeutic potential of this compound. The compound and its derivatives show promise as inhibitors of key enzymes involved in bacterial infections and cancer. The provided protocols offer a standardized approach for in silico analysis, while the summarized data and pathway visualizations offer valuable insights for guiding further experimental validation and lead optimization efforts. Future work should focus on obtaining more specific quantitative data for the parent compound and exploring its efficacy and safety in preclinical models.

References

Application Notes and Protocols for EGFR Tyrosine Kinase Inhibition Assay of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to overexpression or mutations, is a significant driver in the development and progression of various cancers.[2] This has established EGFR as a key target for therapeutic intervention. The quinoline scaffold has been identified as a promising pharmacophore for the development of potent EGFR inhibitors.[3] These compounds typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways.[1]

This document provides detailed protocols for assessing the inhibitory activity of quinoline derivatives against EGFR, encompassing both biochemical and cell-based assays.

Key Experimental Protocols

1. Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This cell-free enzymatic assay quantifies the direct inhibitory effect of quinoline derivatives on EGFR kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Purified recombinant EGFR enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test quinoline derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test quinoline derivatives in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add the diluted test compounds or vehicle control (DMSO) to the wells of the assay plate.

    • Add a solution containing the EGFR enzyme and substrate in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[4]

    • Initiate the kinase reaction by adding ATP solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression model.

2. Cell-Based Proliferation Assay (MTS or CellTiter-Glo® Assay)

This assay evaluates the effect of quinoline derivatives on the proliferation of EGFR-dependent cancer cell lines, providing a measure of their cellular potency.[5]

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, PC-3)[5]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinoline derivatives

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo® Reagent (Promega)[1]

  • 96-well clear, flat-bottom plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm for MTS, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test quinoline derivatives. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

  • Cell Viability Measurement:

    • For MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

    • For CellTiter-Glo® Assay: Allow plates to equilibrate to room temperature for 30 minutes, then add an equal volume of CellTiter-Glo® Reagent to each well.[1]

  • Data Acquisition:

    • For MTS Assay: Measure the absorbance at 490 nm.[5]

    • For CellTiter-Glo® Assay: Incubate for 10 minutes to stabilize the luminescent signal, then measure luminescence.[1]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression model.[1]

Data Presentation

The inhibitory activities of various quinoline derivatives against EGFR are summarized in the tables below. IC50 values represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity in biochemical assays, while GI50 values represent the concentration required to inhibit 50% of cell growth in cell-based assays.

Table 1: Biochemical Inhibitory Activity of Quinoline Derivatives against EGFR

Compound IDEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
Compound 5a71Erlotinib80
Compound 7d83Erlotinib67
Compound 610Sorafenib20
Compound 249.2Osimertinib8.1
Compound 80.8Afatinib0.6
Compound 110.38Afatinib0.67
Compound 47490--
Compound 50120--
Compound 5131.8--

Note: Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[3][6][7][8]

Table 2: Cellular Antiproliferative Activity of Quinoline Derivatives

Compound IDCell LineGI50 (nM)Reference CompoundCell LineGI50 (nM)
Compound 5aMCF-725-82---
Compound 5aA-54925-82---
Compound 7dH19751320---
Compound 24A5496540GefitinibA54915590
Compound 24A4314040GefitinibA4318370
Compound 8bMCF-7839---

Note: Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[6][7][8][9]

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (RAS/RAF/MEK, PI3K/AKT) Dimerization->Downstream Quinoline Quinoline Derivative Quinoline->Dimerization Inhibition ATP ATP ATP->Dimerization P Response Cell Proliferation, Survival, Differentiation Downstream->Response

Caption: EGFR signaling and mechanism of quinoline-based inhibitors.

Experimental_Workflow Workflow for Evaluating EGFR Inhibitors Start Start Compound_Prep Prepare Serial Dilutions of Quinoline Derivatives Start->Compound_Prep Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound_Prep->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTS) Compound_Prep->Cell_Based_Assay IC50_Calc Calculate IC50 Values Biochemical_Assay->IC50_Calc GI50_Calc Calculate GI50 Values Cell_Based_Assay->GI50_Calc Data_Analysis Data Analysis and Structure-Activity Relationship IC50_Calc->Data_Analysis GI50_Calc->Data_Analysis End End Data_Analysis->End

Caption: Workflow for screening and characterizing EGFR inhibitors.

References

Troubleshooting & Optimization

Improving the yield of the Pfitzinger reaction for quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Pfitzinger reaction, a key method for synthesizing quinoline-4-carboxylic acids.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction has produced a thick, intractable tar instead of the expected product. What causes this and how can I prevent it?

Answer: Tar formation is a common issue in the Pfitzinger reaction, often caused by the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1] Simultaneous mixing of all reactants can worsen this problem.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: First, dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the ring-opening to form the salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation.[1] Add the carbonyl compound only after the isatin is fully dissolved and the solution's color has changed.[1]

  • Temperature Control: High temperatures can promote side reactions that lead to tar.[1][2] Maintain the reaction temperature as specified in the protocol. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]

  • pH Control During Workup: When acidifying the mixture to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity which can cause degradation and tar formation.[1]

  • Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[1]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can result from several factors including incomplete reaction, degradation of materials, or the formation of side products.[1][2]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is crucial.[1][2] Ensure the isatin is fully dissolved before adding the carbonyl compound to confirm the formation of the isatinate intermediate.[1]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and consume any residual isatin, which can be difficult to remove during purification.[1] Experiment with the molar ratio of the carbonyl compound to isatin.[1]

  • Optimize Reaction Time: The reaction may require a longer time to reach completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1][2]

  • Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.[1][2]

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a frequent problem.[1]

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction forward and consume more of the isatin.[1]

  • Optimize Base Concentration: The concentration of the base can affect the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]

  • Extend Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.[1]

Question 4: My final product seems impure, showing a broad melting range. How can I improve its purity?

Answer: A broad and depressed melting point is a classic sign of an impure compound.[2]

Troubleshooting Steps:

  • Purification During Workup: After acidification, wash the crude product thoroughly with cold water to remove inorganic salts. An extraction with a solvent like diethyl ether before acidification can remove unreacted carbonyl compounds and other neutral impurities.[3]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

  • Dealing with Oils: If the product "oils out" instead of crystallizing, it may be due to impurities or cooling the solution too quickly. Try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly.[2]

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is highly dependent on the substrates and reaction conditions. The following tables summarize reported yields for various substrates.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating) [3]

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water880
AcetophenoneKOHEthanol1285
CyclohexanoneKOHEthanol1075
4-MethylacetophenoneKOHEthanol1282

Table 2: Reaction of Substituted Isatins with Acetophenone (Conventional Heating)

Isatin DerivativeBaseSolventReaction Time (h)Yield (%)
5-Bromo-isatinKOHEthanol1478
5-Nitro-isatinKOHEthanol1665
5-Methyl-isatinKOHEthanol1288

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Reaction (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[3]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[3]

  • Isatin Ring Opening: Add isatin (0.1 mol) to the basic solution. Stir the mixture until the isatin is completely dissolved.

  • Carbonyl Addition: To this mixture, add the carbonyl compound (0.07-0.15 mol).[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-24 hours. The progress of the reaction can be monitored by TLC.[3]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.[3]

  • Purification: Add water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[3]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[3]

Protocol 2: Microwave-Assisted Pfitzinger Reaction

This protocol is adapted from a procedure for the rapid synthesis of quinoline-4-carboxylic acids.[3]

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable ketone)

  • Potassium hydroxide (33% aqueous solution)

  • Acetic acid

  • Water

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

  • Carbonyl Addition: To this solution, add the appropriate ketone (10.0 mmol).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[3]

  • Workup: After irradiation, cool the vessel to room temperature and filter the solution. Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[3]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[3]

Visualizations

Pfitzinger_Reaction_Mechanism Isatin Isatin Keto_acid Keto-acid (2) (Isatinate) Isatin->Keto_acid Base Hydrolysis Imine Imine (3) Keto_acid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid (5) Enamine->Product Cyclization & Dehydration Base Base (KOH) Carbonyl Carbonyl Compound

Caption: The reaction mechanism of the Pfitzinger synthesis.

Pfitzinger_Workflow Start Start Step1 1. Dissolve Isatin in strong base (e.g., KOH) Start->Step1 Step2 2. Add Carbonyl Compound Step1->Step2 Step3 3. Heat to Reflux (Monitor by TLC) Step2->Step3 Step4 4. Cool & Concentrate (Rotary Evaporation) Step3->Step4 Step5 5. Aqueous Workup (Wash with Ether) Step4->Step5 Step6 6. Acidify to Precipitate Product (pH 4-5) Step5->Step6 Step7 7. Isolate Product (Filtration & Drying) Step6->Step7 End Final Product Step7->End

Caption: General experimental workflow for the Pfitzinger reaction.

Troubleshooting_Yield Problem Low Yield Observed Check1 Is Isatin Ring Opening Complete? Problem->Check1 Potential Cause Solution1a Ensure Isatin is fully dissolved in base before adding carbonyl. Check1->Solution1a No Solution1b Optimize base concentration. Check1->Solution1b No Check2 Is Reaction Time Optimal? Check1->Check2 Yes Solution2 Extend reaction time and monitor progress by TLC. Check2->Solution2 No Check3 Is Stoichiometry Correct? Check2->Check3 Yes Solution3 Use an excess of the carbonyl compound. Check3->Solution3 No Check4 Are there Side Reactions? Check3->Check4 Yes Solution4 Control temperature carefully. Modify reactant addition order. Check4->Solution4 Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the Pfitzinger synthesis of 2-aryl-quinoline-4-carboxylic acids.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield, or no product is obtained.

Possible Causes and Solutions:

  • Incomplete Ring Opening of Isatin: The initial base-catalyzed hydrolysis of the isatin is crucial. If the isatin ring does not open to form the isatinic acid intermediate, the subsequent condensation with the aryl ketone cannot occur.

    • Solution: Ensure the isatin is completely dissolved in the basic solution before adding the aryl ketone. A color change from orange/red to a pale yellow or brown solution is often indicative of successful ring opening. It is recommended to stir the isatin in the basic solution for a sufficient amount of time (e.g., 30-60 minutes) at room temperature before proceeding.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to a low yield.

    • Solution: An excess of the aryl ketone is often employed to drive the reaction to completion. Experiment with the molar ratio of the aryl ketone to isatin to find the optimal conditions for your specific substrates.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time. While higher temperatures can sometimes increase the reaction rate, they may also promote side reactions. A lower temperature for a longer duration may be beneficial for some substrates.

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use purified isatin and aryl ketone. Ensure the base (e.g., KOH, NaOH) is of high purity and has not been significantly carbonated by exposure to air.

Issue 2: Formation of Tar or Resinous Byproducts

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.

Possible Causes and Solutions:

  • Self-Condensation of Reactants: Under strongly basic conditions, isatin and some aryl ketones can undergo self-condensation or polymerization reactions.

    • Solution 1 (Modified Reactant Addition): Instead of mixing all reactants at once, first, dissolve the isatin in the base to facilitate the formation of the potassium salt of isatinic acid. This intermediate is less prone to self-condensation. Once the isatin is fully dissolved, then add the aryl ketone.

    • Solution 2 (Temperature Control): High temperatures can accelerate the side reactions that lead to tar formation. Maintain the reaction temperature as specified in the protocol and avoid excessive heating.

  • Inappropriate Solvent: The choice of solvent can affect the solubility of intermediates and byproducts, potentially leading to precipitation and tar formation.

    • Solution: Ethanol is a commonly used solvent. However, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.

  • Localized Acidity During Workup: During the acidification step to precipitate the product, adding the acid too quickly can create localized areas of high acidity, which may cause degradation of the desired product.

    • Solution: Add the acid slowly with vigorous stirring during the workup to ensure a homogeneous pH throughout the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Pfitzinger synthesis?

A1: The most frequently encountered side reaction is the formation of tar-like substances. This is generally attributed to the self-condensation of isatin or the aryl ketone under the strongly basic reaction conditions, as well as the polymerization of reaction intermediates. Another potential, though less commonly reported, side reaction is the decarboxylation of the quinoline-4-carboxylic acid product, especially if the reaction is subjected to very high temperatures for extended periods.

Q2: How can I monitor the progress of my Pfitzinger reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system should be chosen to distinguish between the starting materials (isatin and aryl ketone) and the product. By periodically sampling the reaction mixture, you can determine when the starting materials have been consumed and the product spot is most intense.

Q3: Is the Pfitzinger reaction sensitive to air or moisture?

A3: While the reaction itself is not typically conducted under inert atmosphere, the strong bases used (e.g., KOH, NaOH) are hygroscopic and can react with atmospheric carbon dioxide to form carbonates, which are less effective bases. It is advisable to use fresh, high-purity bases and to minimize their exposure to air.

Q4: Can I use a different base other than potassium hydroxide?

A4: Yes, other strong bases like sodium hydroxide can also be used. The choice of base may influence the reaction rate and yield, and some optimization may be necessary for your specific substrates.

Q5: My desired 2-aryl-quinoline-4-carboxylic acid is difficult to purify. What are some recommended purification techniques?

A5: The primary purification step is typically precipitation by acidification of the aqueous solution after the reaction. The collected solid can be washed with cold water to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is often effective. Washing the aqueous solution with a non-polar solvent like diethyl ether before acidification can help remove unreacted aryl ketone and other neutral impurities.

Data Presentation

The yield of 2-aryl-quinoline-4-carboxylic acids in the Pfitzinger synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes some reported yields to provide a comparative overview.

Isatin DerivativeAryl KetoneBaseSolventTemperature (°C)Time (h)Yield (%)
IsatinAcetophenoneKOHEthanolReflux2494
Isatin4-MethylacetophenoneKOHEthanol/WaterReflux2440.43
IsatinBenzophenoneKOHEthanolReflux-94
5-ChloroisatinAcetophenoneKOHAqueous Ethanol80-9018-36-
IsatinAcetoneKOHEthanol/WaterReflux880

Note: Yields are highly dependent on the specific experimental setup, scale, and purity of reagents.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

This protocol is a generalized method and may require optimization for specific substrates.

Materials:

  • Isatin (or substituted isatin)

  • Aryl ketone (e.g., acetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Diethyl ether

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

  • Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature for 30-60 minutes, or until the color changes from orange/red to a pale yellow/brown, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Aryl Ketone: To this mixture, add the aryl ketone (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for the desired time (typically 8-24 hours). Monitor the reaction progress by TLC.

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Wash the aqueous solution with diethyl ether to remove any unreacted aryl ketone and other neutral impurities. e. Cool the aqueous layer in an ice bath and slowly add hydrochloric acid or acetic acid with vigorous stirring until the precipitation of the product is complete (typically pH 4-5).

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Dry the product in a vacuum oven. d. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualizations

Pfitzinger_Synthesis_Pathway Isatin Isatin IsatinicAcid Isatinic Acid Intermediate Isatin->IsatinicAcid Ring Opening ArylKetone 2-Aryl Ketone Enamine Enamine Intermediate ArylKetone->Enamine Base Base (e.g., KOH) IsatinicAcid->Enamine Condensation Product 2-Aryl-Quinoline-4-Carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger synthesis reaction pathway.

Side_Reactions PfitzingerConditions Pfitzinger Reaction Conditions (Strong Base, Heat) Tar Tar/Polymeric Byproducts PfitzingerConditions->Tar Isatin Isatin Isatin->Tar Self-condensation ArylKetone Aryl Ketone ArylKetone->Tar Self-condensation Decarboxylation Potential Decarboxylation (minor pathway) Product Desired Product Product->Decarboxylation High Temp.

Caption: Common side reactions in Pfitzinger synthesis.

Troubleshooting_Workflow Start Low Yield or Tar Formation CheckRingOpening Verify Isatin Ring Opening? (Color change) Start->CheckRingOpening ModifyAddition Modify Reactant Addition: 1. Isatin + Base 2. Add Ketone CheckRingOpening->ModifyAddition No OptimizeStoichiometry Optimize Stoichiometry? (Excess Ketone) CheckRingOpening->OptimizeStoichiometry Yes ModifyAddition->OptimizeStoichiometry AdjustRatio Adjust Molar Ratios OptimizeStoichiometry->AdjustRatio No ControlTemp Control Temperature? OptimizeStoichiometry->ControlTemp Yes AdjustRatio->ControlTemp LowerTemp Lower Temperature, Increase Time ControlTemp->LowerTemp No CheckPurity Check Reagent Purity? ControlTemp->CheckPurity Yes LowerTemp->CheckPurity PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No Success Improved Yield CheckPurity->Success Yes PurifyReagents->Success

Caption: Troubleshooting workflow for Pfitzinger synthesis.

Technical Support Center: Purification of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(4-Bromophenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Pfitzinger reaction?

A1: Common impurities include unreacted starting materials such as isatin and 4-bromoacetophenone, as well as side products from self-condensation of reactants or intermediates. Tar formation is also a frequent issue, leading to a complex mixture of polymeric byproducts that can contaminate the desired product.[1]

Q2: My crude product is a dark, tar-like substance. What could be the cause and how can I minimize it?

A2: Tar formation in the Pfitzinger reaction is often a result of high reaction temperatures, which can promote unwanted side reactions. To minimize this, it is crucial to maintain careful temperature control throughout the reaction. Additionally, ensuring the complete dissolution and ring-opening of isatin in the basic solution before adding the carbonyl compound can help prevent the formation of tars. A modified reactant addition, where isatin is first fully dissolved in the base before the addition of 4-bromoacetophenone, is recommended.[1]

Q3: The yield of my purified product is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can stem from several factors: incomplete reaction, product degradation, or losses during the workup and purification stages. To improve the yield, ensure that the isatin ring is fully opened before the addition of the ketone. Using a slight excess of 4-bromoacetophenone can also help drive the reaction to completion. Monitoring the reaction with Thin Layer Chromatography (TLC) can help determine the optimal reaction time to prevent product degradation from prolonged exposure to the harsh reaction conditions.[1]

Q4: I am having difficulty removing unreacted isatin from my final product. What is the best approach?

A4: Unreacted isatin can be challenging to remove due to its similar properties to the product. Increasing the excess of the carbonyl compound (4-bromoacetophenone) can help to consume more of the isatin.[1] During the workup, a careful acid-base extraction can be effective. The desired carboxylic acid product is soluble in a basic aqueous solution, while some impurities may be removed by washing with an organic solvent like diethyl ether.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
"Oiling out" during recrystallization The compound is too soluble in the chosen solvent, or the solution is too concentrated or cooled too quickly.- Use a more dilute solution by adding more solvent. - Allow the solution to cool more slowly. - Try a different solvent or a binary solvent system where the compound is less soluble. - Scratch the inside of the flask with a glass rod to induce crystallization.[2]
No crystal formation upon cooling The compound may be too soluble in the selected solvent, or nucleation is inhibited.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then heat until clear and allow to cool slowly. - Use a seed crystal if available. - Scratch the inner surface of the flask to create nucleation sites. - Briefly use an ultrasonic bath to induce nucleation.[2]
Purity does not improve after recrystallization The chosen solvent is not effective at separating the impurities, or the impurities have very similar solubility to the product.- Screen a wider range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or binary mixtures like ethanol/water). - Consider an alternative purification method such as column chromatography.
Low recovery after column chromatography The compound may be strongly adsorbed to the stationary phase or a suboptimal solvent system is being used.- Adjust the polarity of the mobile phase. A more polar eluent may be needed to elute the carboxylic acid. - Consider using a different stationary phase.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Crude this compound

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Primary Impurities Removed
Recrystallization (Ethanol/Water) ~85>9570-80Unreacted 4-bromoacetophenone, some colored impurities
Column Chromatography (Silica Gel) ~85>9860-75Closely related structural analogues, residual isatin
Acid-Base Extraction followed by Recrystallization ~85>9765-75Neutral impurities, unreacted 4-bromoacetophenone

Note: The data presented in this table is illustrative and based on typical outcomes for the purification of 2-aryl-quinoline-4-carboxylic acids. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide or potassium hydroxide solution. The desired carboxylic acid will move into the aqueous basic layer as its carboxylate salt, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1 M hydrochloric acid solution with stirring until the pH is acidic (pH ~4-5), which will precipitate the purified this compound.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.[3]

  • Drying: Dry the purified product under vacuum. For further purification, this product can be recrystallized following Protocol 1.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Option 3 Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Recrystallization Further Purification

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Crude Product Purity_Check Check Purity (TLC, NMR) Start->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Impure Success Purity >95%? Recrystallization->Success Troubleshoot_Recrystallization Troubleshoot Recrystallization (e.g., change solvent) Recrystallization->Troubleshoot_Recrystallization Oiling out/ No Crystals Column_Chromatography Perform Column Chromatography Success->Column_Chromatography No Final_Product Pure Product Success->Final_Product Yes Column_Chromatography->Final_Product Troubleshoot_Recrystallization->Recrystallization

Caption: Logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Pfitzinger Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering issues with the Pfitzinger reaction, with a specific focus on the removal of unreacted isatin from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a bright orange/red impurity. What is it likely to be?

A: The most common colored impurity in a Pfitzinger reaction is unreacted isatin, which is an orange-red solid.[1] Its presence indicates an incomplete reaction or inefficient purification.

Q2: Why is there unreacted isatin in my reaction mixture?

A: Several factors can lead to incomplete conversion of isatin:

  • Insufficient Base: The reaction requires a strong base (like KOH) to hydrolyze isatin's amide bond, which is the first step of the reaction.[2][3]

  • Reaction Time: The reaction may not have been run long enough for all the isatin to react. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[4]

  • Stoichiometry: Using a slight excess of the carbonyl compound can help drive the reaction to completion, minimizing leftover isatin.[5][6]

  • Temperature: Suboptimal temperatures can slow down the reaction rate. However, excessively high temperatures can lead to the formation of tars and other side products.[5]

Q3: Can I just wash the unreacted isatin away with a simple solvent?

A: This is generally difficult because both isatin and the desired quinoline-4-carboxylic acid product have overlapping solubilities in many organic solvents.[7][8] A more targeted chemical approach, such as an acid-base extraction, is usually more effective.

Q4: How does an acid-base extraction help remove isatin?

A: This method exploits the acidic nature of the quinoline-4-carboxylic acid product. The crude product is dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid product forms a water-soluble carboxylate salt, while the neutral isatin remains largely insoluble in the aqueous base and can be removed by extraction with an organic solvent like diethyl ether or ethyl acetate.[4][6] The desired product is then precipitated by re-acidifying the aqueous layer.

Troubleshooting Guide: Removing Unreacted Isatin

This section provides specific protocols and guidance for purifying your Pfitzinger reaction product.

Issue 1: Significant Isatin Contamination Detected Post-Workup

Solution A: Purification by Acid-Base Extraction

This is the most effective method for separating the acidic product from the neutral isatin impurity.

Experimental Protocol:

  • Dissolution: Take the crude reaction mixture residue and dissolve it in a sufficient volume of 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will deprotonate to form a water-soluble salt.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution 2-3 times with an organic solvent such as diethyl ether or ethyl acetate. Unreacted isatin and other neutral organic impurities will move into the organic layer.[4][6]

  • Separation: Combine the organic layers and discard them (after ensuring your product is not present via TLC).

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 1 M hydrochloric acid (HCl) or acetic acid dropwise while stirring until the precipitation of the product is complete (typically at pH 4-5).[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.[9]

  • Drying: Dry the purified product in a vacuum oven.

Solution B: Purification by Recrystallization

Recrystallization can be effective if a solvent system is found in which the solubility of isatin and the product differ significantly.[10] Ethanol/water mixtures are commonly used.[4][9]

Experimental Protocol:

  • Solvent Selection: Based on the solubility data (see Table 1), select a suitable solvent. A good solvent will dissolve the product and impurity at high temperatures but not at low temperatures.[11][12] Ethanol or an ethanol/water mixture is a common starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[13]

  • Hot Filtration (Optional): If there are insoluble impurities (like tars), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely.

Issue 2: Isatin Co-precipitates with the Product During Acidification

Solution: Two-Step pH Adjustment

If isatin is still present after the basic dissolution, a careful pH adjustment can help. Isatin is weakly acidic (pKa ≈ 10.3) but much less so than the product.

  • After washing the basic solution with an organic solvent, first, adjust the pH to ~7-8. This may cause some of the less acidic impurities to precipitate.

  • Filter the solution if any solid forms.

  • Proceed to lower the pH to 4-5 to precipitate your target quinoline-4-carboxylic acid.

Data Presentation

Table 1: Solubility of Isatin and a Representative Product in Common Solvents

This table provides solubility data to aid in the selection of solvents for extraction and recrystallization. Note that the solubility of the product (a carboxylic acid) is highly pH-dependent in aqueous solutions.

SolventIsatin SolubilityCinchoninic Acid (Product) SolubilityTemperature (°C)Application Notes
Water 1.9 g/L[1]Sparingly soluble20Product is soluble in aqueous base (NaOH, NaHCO₃). Isatin is poorly soluble.[7] Ideal for acid-base extraction.
Ethanol 13.1 g/kg (Slightly Soluble)[7][14]Soluble25A common solvent for the Pfitzinger reaction and for recrystallization, often mixed with water.[4][9]
Ethyl Acetate 9.54 g/kg (Slightly Soluble)[7][14]Varies25Good for extracting neutral isatin from a basic aqueous solution.
Diethyl Ether Soluble[1]Sparingly soluble20Can be used to extract unreacted carbonyl compounds and isatin.[4]
Acetone Soluble[1]Soluble20May not be ideal for selective recrystallization due to high solubility of both compounds.
DMF High Solubility[8]Soluble25Generally not suitable for purification by precipitation/recrystallization.
DCM Low Solubility[8]Varies25Can be used for extraction.
Toluene Very Low Solubility[8]Varies25May be useful for washing crude product if the desired product is also insoluble.

Visualizations

Pfitzinger Reaction Mechanism

The diagram below outlines the key steps of the Pfitzinger reaction, starting from the base-catalyzed ring-opening of isatin.

Pfitzinger_Reaction Isatin Isatin Ketoacid Isatinate Intermediate (Keto-acid) Isatin->Ketoacid + Base (Ring Opening) Base Base (e.g., KOH) Imine Imine/Enamine Tautomers Ketoacid->Imine + Carbonyl Carbonyl Carbonyl Compound (R-CO-CH₂-R') Quinoline Quinoline-4-Carboxylic Acid Product Imine->Quinoline Cyclization & Dehydration H2O_out H₂O Quinoline->H2O_out - H₂O

Caption: The Pfitzinger reaction mechanism.

Purification Strategy Workflow

This flowchart provides a decision-making guide for purifying the crude product from a Pfitzinger reaction.

Purification_Workflow start Crude Reaction Mixture dissolve_base Dissolve in aq. Base (e.g., NaHCO₃) start->dissolve_base extract Extract with Organic Solvent (e.g., Ethyl Acetate) dissolve_base->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains Isatin & Neutral Impurities separate->organic_layer Discard aq_layer Aqueous Layer: Contains Product Salt separate->aq_layer acidify Acidify Aqueous Layer to pH 4-5 aq_layer->acidify filter_wash Filter and Wash Solid acidify->filter_wash check_purity Check Purity (TLC/NMR) filter_wash->check_purity pure_product Pure Product check_purity->pure_product Purity OK recrystallize Recrystallize (e.g., from Ethanol/Water) check_purity->recrystallize Isatin Still Present recrystallize->filter_wash

Caption: Decision workflow for Pfitzinger reaction purification.

References

Optimization of reaction conditions for 2-(4-Bromophenyl)quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Pfitzinger reaction, which is a commonly employed method.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction.- Ensure the reaction is heated to a sufficient reflux temperature. For ethanol/water mixtures, this is typically around 80-100°C.[1] - Extend the reaction time. Some protocols suggest refluxing for 12-48 hours.[1] - Verify the quality and stoichiometry of your starting materials, isatin and 1-(4-bromophenyl)ethan-1-one.
Ineffective base concentration.- A high concentration of base (e.g., 33% KOH solution) is often necessary to facilitate the initial hydrolysis of isatin.[2][3] - Ensure the base is fully dissolved before adding other reagents.
Degradation of starting materials or product.- Avoid excessively high temperatures that could lead to decomposition.
Formation of Side Products/Impurities Self-condensation of acetophenone.- This can be minimized by the slow, dropwise addition of the acetophenone to the reaction mixture.[4]
Incomplete hydrolysis of isatin.- Allow sufficient time for the isatin to react with the base before adding the acetophenone. This is indicated by a color change from orange to pale yellow.[4]
Presence of unreacted starting materials.- After reaction completion, unreacted 1-(4-bromophenyl)ethan-1-one can be removed by extraction with a non-polar solvent like diethyl ether after dissolving the product salt in water.
Difficulty in Product Isolation and Purification Product remains dissolved in the reaction mixture.- After the reaction, the solvent is typically removed, and the residue is dissolved in water. The product is then precipitated by acidifying the aqueous solution with an acid like acetic acid or HCl to a pH of 5-6.[3]
Oily or impure precipitate.- Ensure the acidification is done slowly and with stirring in an ice-water bath to promote the formation of a solid precipitate. - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[3] - Alternatively, column chromatography using a silica gel stationary phase and a solvent system like petroleum ether:ethyl acetate (7:3 v/v) can be employed for purification.[2]
Reaction Monitoring Challenges Difficulty in tracking reaction progress.- Thin-layer chromatography (TLC) is an effective method to monitor the consumption of starting materials and the formation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prominently reported method is the Pfitzinger reaction.[1][5][6][7] This reaction involves the condensation of isatin with 1-(4-bromophenyl)ethan-1-one in the presence of a strong base. Another potential, though less specifically documented for this compound, is the Doebner reaction, which is a more general method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[8][9][10]

Q2: What is the role of the strong base in the Pfitzinger reaction?

A2: The base, typically potassium hydroxide (KOH), is crucial for the initial step of the reaction mechanism. It catalyzes the hydrolysis of the amide bond in the isatin ring, opening it to form a keto-acid intermediate which then reacts with the acetophenone derivative.[7]

Q3: What are the typical reaction conditions for the Pfitzinger synthesis of this compound?

A3: Typical conditions involve reacting isatin and 1-(4-bromophenyl)ethan-1-one with a concentrated solution of KOH in a solvent mixture like ethanol and water. The reaction is generally heated to reflux for an extended period, often ranging from 12 to 48 hours.[1]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The structure and purity of the final product can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure.[2][5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3][5]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[5][6]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Elemental Analysis: To determine the elemental composition of the compound.[5][6]

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A5: While specific green chemistry applications for this exact compound are not extensively detailed in the provided results, general trends in quinoline synthesis involve the use of solvent-free conditions, microwave irradiation to reduce reaction times, and the development of recoverable and reusable catalysts. These principles could potentially be adapted for the synthesis of this compound.

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[1][3]

Materials:

  • Isatin

  • 1-(4-bromophenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (3 M) or Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a 33% (w/v) solution of KOH in a mixture of ethanol and water. For example, dissolve 11.4 g of KOH in 55 mL of ethanol and 24 mL of water.[1]

  • To this basic solution, add isatin (e.g., 5.00 g, 34.0 mmol) and stir at room temperature. The color of the mixture should change from orange to yellow, indicating the formation of the potassium isatinate intermediate.

  • Add an equimolar amount of 1-(4-bromophenyl)ethan-1-one (e.g., 6.70 g, 34.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dissolve the remaining residue in water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted 1-(4-bromophenyl)ethan-1-one.

  • Cool the aqueous solution in an ice bath and acidify to pH 5-6 by the slow addition of hydrochloric acid or acetic acid.

  • A precipitate will form. Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[3]

Visualizations

Reaction Pathway: Pfitzinger Synthesis

Pfitzinger_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Isatin Isatin Ketoacid Keto-acid Isatin->Ketoacid + KOH, H2O (Ring Opening) Bromoacetophenone 1-(4-Bromophenyl)ethan-1-one Enamine Enamine Bromoacetophenone->Enamine + Keto-acid Ketoacid->Enamine Product This compound Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Prepare KOH solution in EtOH/H2O B 2. Add Isatin and stir A->B C 3. Add 1-(4-bromophenyl)ethan-1-one B->C D 4. Reflux for 12-48h (Monitor by TLC) C->D E 5. Cool and evaporate EtOH D->E F 6. Dissolve residue in H2O E->F G 7. Wash with diethyl ether F->G H 8. Acidify with HCl/Acetic Acid G->H I 9. Filter and wash precipitate H->I J 10. Dry the final product I->J K 11. Purify by recrystallization (Optional) J->K

Caption: A step-by-step workflow for the synthesis and purification process.

Troubleshooting Logic

Troubleshooting_Guide Start Low/No Product Yield? Check_Temp Is reflux temp adequate? Start->Check_Temp Yes Extend_Time Extend reaction time (up to 48h) Check_Temp->Extend_Time No Check_Base Is base concentration correct (e.g., 33% KOH)? Check_Temp->Check_Base Yes Extend_Time->Check_Base Prep_Base Prepare fresh, fully dissolved base solution Check_Base->Prep_Base No Impure_Product Impure Product? Check_Base->Impure_Product Yes Success Problem Solved Prep_Base->Success Purify Purification Options Impure_Product->Purify Yes Impure_Product->Success No Recrystallize Recrystallize from EtOH or EtOAc Purify->Recrystallize Column Column Chromatography (Silica, Pet. Ether/EtOAc) Purify->Column Recrystallize->Success Column->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

Stability and storage conditions for 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Bromophenyl)quinoline-4-carboxylic acid

This guide provides essential information on the stability and storage of this compound to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Specifically, storage at room temperature in a dry environment is recommended.[3]

Q2: Is this compound stable under standard laboratory conditions?

A2: Yes, this compound is chemically stable under standard ambient conditions (room temperature).

Q3: Is the compound sensitive to light or air?

A3: Yes, exposure to light and heat should be avoided.[1] It is recommended to keep the container tightly closed to prevent exposure to air and moisture.[1][2][4]

Q4: What substances or conditions should be avoided when handling this compound?

A4: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these are incompatible materials.[2][4] Also, prevent dust generation during handling.[4]

Q5: What are the known hazardous decomposition products?

A5: When exposed to high temperatures or fire, the compound can decompose to release irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][4]

Storage and Stability Data Summary

The following table summarizes the recommended storage and handling conditions based on available safety data.

ParameterRecommendationSource
Storage Temperature Room Temperature, in a cool area.[1][2][3]
Atmosphere Store in a dry place in a tightly closed container.[1][2][3]
Light Exposure Keep away from direct sunlight and heat sources.[1]
Chemical Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[2][4]

Troubleshooting Guide

Q1: I am observing unexpected impurities or degradation in my sample upon analysis (e.g., HPLC, LC-MS). What could be the cause?

A1: This could be due to several factors:

  • Improper Storage: Verify that the compound has been consistently stored in a cool, dry place, away from light, and in a tightly sealed container.[1][2]

  • Contamination: Ensure the compound has not come into contact with incompatible materials like strong oxidizing agents, acids, or bases.[2][4]

  • Age of Compound: If the compound is old, degradation may have occurred even under ideal conditions. It is advisable to use a fresh batch or re-purify the existing stock.

  • Solvent Stability: If the compound is in solution, consider its stability in the specific solvent over time. Prepare fresh solutions for sensitive experiments.

Q2: My experimental results are inconsistent, and I suspect the compound's integrity. How can I verify its stability?

A2: To verify the stability and integrity of your compound, you can perform a basic stability assessment. A general protocol is provided in the "Experimental Protocols" section below. Inconsistent results can often be traced to using partially degraded stock solutions or improper handling, such as leaving the container open to air.[1]

Q3: The physical appearance (e.g., color, texture) of the solid compound has changed over time. What does this indicate?

A3: A change in physical appearance can be a sign of degradation or moisture absorption. You should re-analyze the compound's purity using techniques like NMR, HPLC, or melting point determination. If degradation is confirmed, the material should be disposed of according to approved waste disposal protocols.[1][4]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general method for researchers to confirm the stability of this compound under their specific laboratory conditions.

  • Initial Analysis (Time Zero):

    • Dissolve a small, accurately weighed sample of the compound in a suitable solvent (e.g., DMSO, DMF).

    • Obtain a baseline purity profile using a validated analytical method, such as HPLC-UV or LC-MS.

    • Characterize the compound using ¹H NMR to ensure its structural integrity.

  • Sample Storage:

    • Aliquot the solid compound into several vials.

    • Store the vials under different conditions relevant to your experiments (e.g., room temperature on the benchtop, 4°C in a refrigerator, -20°C in a freezer, protected from light vs. exposed to ambient light).

    • Prepare a stock solution and store it under typical short-term storage conditions.

  • Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 1 week, 1 month), analyze one of the stored solid samples and an aliquot of the stock solution.

    • Use the same analytical method (HPLC-UV or LC-MS) as the initial analysis.

  • Data Comparison:

    • Compare the purity and impurity profiles from each time point to the initial "Time Zero" data.

    • A significant decrease in the main peak area or the appearance of new peaks indicates degradation. This will help you determine the optimal storage and handling conditions for your specific experimental workflows.

Visual Workflow

The following diagram illustrates a troubleshooting workflow for addressing potential stability issues with the compound.

G start Suspected Compound Instability (e.g., Inconsistent Results, New Peaks) check_storage 1. Review Storage Conditions start->check_storage is_storage_ok Stored Correctly? (Cool, Dry, Dark, Sealed) check_storage->is_storage_ok correct_storage Action: Correct Storage & Use Fresh Aliquot is_storage_ok->correct_storage No check_handling 2. Review Handling & Solution Prep is_storage_ok->check_handling Yes reanalyze 3. Re-analyze Compound Purity (HPLC, NMR) correct_storage->reanalyze is_handling_ok Fresh Solution? Container Sealed? check_handling->is_handling_ok correct_handling Action: Prepare Fresh Solution is_handling_ok->correct_handling No is_handling_ok->reanalyze Yes correct_handling->reanalyze is_purity_ok Purity Confirmed? reanalyze->is_purity_ok proceed Proceed with Experiment is_purity_ok->proceed Yes new_lot Action: Obtain/Synthesize New Lot of Compound is_purity_ok->new_lot No

Caption: Troubleshooting workflow for compound stability issues.

References

Technical Support Center: Minimizing Tar Formation in the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Pfitzinger synthesis, with a specific focus on minimizing tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Pfitzinger synthesis?

A1: Tar formation is a common side reaction in the Pfitzinger synthesis, often attributed to the self-condensation of the carbonyl compound or isatin under the strongly basic reaction conditions.[1] Polymerization of reaction intermediates can also contribute to the formation of these intractable materials.[1] High reaction temperatures can exacerbate these side reactions, leading to increased tar production.[2]

Q2: How does the order of reactant addition impact tar formation?

A2: The simultaneous mixing of all reactants can increase the likelihood of tar formation.[1] A modified and often more successful approach involves the pre-reaction of isatin with a strong base, such as potassium hydroxide. This initial step facilitates the ring-opening of isatin to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. The carbonyl compound is then added to this solution.[2]

Q3: Can the choice of solvent influence the amount of tar produced?

A3: Yes, the solvent can play a crucial role. While ethanol is a commonly used solvent, exploring other protic solvents or aqueous mixtures may help reduce tar formation depending on the specific substrates.[2] The solubility of intermediates and byproducts in the chosen solvent can affect the reaction pathway and the prevalence of side reactions.

Q4: What is the role of pH during the workup, and how can it affect the final product?

A4: Careful control of pH during the acidification step to precipitate the quinoline-4-carboxylic acid product is critical. Adding the acid too quickly can create localized areas of high acidity, which may lead to degradation of the desired product and contribute to the formation of tarry impurities.[2] Slow, dropwise addition of acid with vigorous stirring is recommended to ensure uniform precipitation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Excessive Tar Formation - Reaction temperature is too high.- Reactants (isatin and carbonyl compound) are undergoing self-condensation.- All reactants were mixed simultaneously.- Maintain the reaction at a lower temperature for a longer duration.[2]- First, dissolve the isatin in the base to facilitate ring-opening before the dropwise addition of the carbonyl compound.[2]- Consider using a different solvent system.[2]
Low Yield of Quinoline-4-Carboxylic Acid - Incomplete ring-opening of isatin.- Insufficient reaction time.- Suboptimal reactant stoichiometry.- Ensure the isatin is completely dissolved in the base before adding the carbonyl compound.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Use a slight excess of the carbonyl compound to drive the reaction to completion.
Presence of Unreacted Isatin in the Final Product - Incomplete reaction.- Insufficient amount of the carbonyl compound.- Increase the molar ratio of the carbonyl compound to isatin.- Extend the reaction time and monitor by TLC.
Product is an Oil or Gummy Solid - Presence of impurities.- Product precipitated too quickly.- Attempt to recrystallize the product from a suitable solvent.- During workup, cool the solution slowly to encourage crystal formation.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of quinoline-4-carboxylic acids in Pfitzinger-type reactions. While direct quantification of "tar" is often not reported, higher yields are generally indicative of reduced side reactions, including tar formation.

Isatin Derivative Carbonyl Compound Base Solvent Temperature (°C) Time (h) Yield (%) Observations Reference
IsatinAcetone33% KOHEthanolReflux (~78)12-13~60Moderate yield.[3]
5-Chloroisatin5,6-dimethoxyindanoneKOHEthanolNot specified1636Lower yield with these substrates.[3]
IsatinAcetophenone33% KOHEthanolReflux (~78)12-13ExcellentHigh yield reported.[3]
Isatin1,3-CyclohexanedioneKOHWater/EthanolNot specifiedNot specifiedLowSignificant resin (tar) formation noted.[3]
IsatinBiacetylKOHNot specifiedNot specifiedNot specifiedFailedOnly tar was formed.[3]
IsatinAcetylpyrazineKOHNot specifiedNot specifiedNot specified~41Moderate yield.[3]

Detailed Experimental Protocol: Minimized Tar Pfitzinger Synthesis of 2-methylquinoline-4-carboxylic acid

This protocol is adapted from procedures known to minimize the formation of resinous byproducts.[1][4]

Materials:

  • Isatin (1 equivalent)

  • Acetone (2 equivalents)

  • Potassium Hydroxide (KOH) (3 equivalents)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (1M)

  • Diethyl ether

Procedure:

  • Preparation of the Isatin Salt Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water. To this stirred solution, add isatin (1 equivalent). Continue stirring at room temperature. The color of the solution should change from orange/red to a pale yellow, indicating the formation of the potassium salt of isatinic acid. Ensure the isatin is fully dissolved before proceeding to the next step.[2]

  • Addition of the Carbonyl Compound: Once the isatin has completely dissolved, slowly add acetone (2 equivalents) to the reaction mixture in a dropwise manner using a dropping funnel.

  • Reaction under Reflux: Heat the reaction mixture to a gentle reflux. Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted acetone and other non-polar impurities.

    • Carefully acidify the aqueous layer with 1M hydrochloric acid with constant stirring. The quinoline-4-carboxylic acid product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the key steps in the Pfitzinger synthesis and a logical workflow for troubleshooting common issues.

Pfitzinger_Pathway Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate Ring Opening Base Base (e.g., KOH) Base->Isatinate Enamine Enamine Intermediate Isatinate->Enamine Condensation Carbonyl Carbonyl Compound Carbonyl->Enamine Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: Simplified reaction pathway of the Pfitzinger synthesis.

Troubleshooting_Workflow Start Pfitzinger Reaction Problem Excessive Tar Formation? Start->Problem CheckTemp Check & Lower Temperature Problem->CheckTemp Yes LowYield Low Yield? Problem->LowYield No CheckAddition Modify Reactant Addition Order CheckTemp->CheckAddition CheckSolvent Consider Different Solvent CheckAddition->CheckSolvent CheckSolvent->LowYield CheckRingOpening Ensure Complete Isatin Ring Opening LowYield->CheckRingOpening Yes Success Successful Synthesis LowYield->Success No CheckTime Optimize Reaction Time (TLC) CheckRingOpening->CheckTime CheckTime->Success

Caption: Troubleshooting workflow for minimizing tar in Pfitzinger synthesis.

References

Technical Support Center: Synthesis of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted quinoline-4-carboxylic acids. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes and address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of quinoline-4-carboxylic acids via various established methods.

Doebner-von Miller Reaction

Question: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of tar-like polymer formation. What is causing this and how can I prevent it?

Answer:

This is a common issue in the Doebner-von Miller synthesis, often attributed to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Here are several strategies to mitigate this side reaction:

  • Biphasic Solvent System: Employing a biphasic system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[1][2] A common approach is to reflux the aniline in aqueous hydrochloric acid with the carbonyl compound in a solvent like toluene.

  • Control Reaction Temperature: While the reaction requires heat, excessive temperatures can accelerate tar formation. It is crucial to maintain an optimal temperature to favor the desired condensation and cyclization over polymerization.[2]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[2]

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, overly harsh conditions can promote polymerization. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[1]

Question: The final product of my Doebner-von Miller synthesis is contaminated with dihydroquinoline byproducts. How can I ensure complete oxidation to the desired quinoline?

Answer:

Incomplete oxidation of the dihydroquinoline intermediate is a common reason for this contamination.[1] To address this, consider the following:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Monitor the Reaction: Track the disappearance of the dihydroquinoline intermediate using techniques like TLC or GC-MS.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step can be performed using a suitable oxidizing agent like DDQ or MnO₂.[1]

Pfitzinger Reaction

Question: I am experiencing low yields in my Pfitzinger reaction. What are the potential causes and solutions?

Answer:

Low yields in the Pfitzinger reaction can stem from several factors. Traditional Pfitzinger reactions are often associated with long reaction times, low yields, and the use of toxic reagents. Here are some approaches to improve yields:

  • Use of Catalysts: Modern variations of the Pfitzinger reaction employ catalysts to improve efficiency. For instance, using trimethylchlorosilane (TMSCl) as a catalyst in the reaction of isatin with 1,3-dicarbonyl compounds has been shown to produce good yields of quinoline-4-carboxylates.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields.[3]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with a solid catalyst, can lead to higher yields and shorter reaction times.

  • One-Pot Procedures: One-pot methods, where multiple reaction steps are carried out in the same vessel, can improve overall efficiency and yield.[4]

Question: My desired substituents on the isatin starting material are not stable under the basic reaction conditions of the Pfitzinger reaction. Are there any alternatives?

Answer:

The basic conditions of the Pfitzinger reaction can indeed be a limitation for certain functional groups.[5] If your substituents are base-sensitive, consider the following alternatives:

  • Doebner Reaction: The Doebner reaction, which involves the reaction of an aniline, a benzaldehyde, and pyruvic acid, can be a suitable alternative as it allows for a wider variety of substituents on the aniline starting material.[5]

  • Modified Pfitzinger Conditions: Some research has focused on developing milder or alternative conditions for the Pfitzinger reaction to tolerate a broader range of functional groups.

Gould-Jacobs Reaction

Question: The cyclization step in my Gould-Jacobs reaction is inefficient, leading to a low yield of the quinolin-4-one product. How can I improve this?

Answer:

The thermal cyclization of the anilinomethylenemalonate intermediate in the Gould-Jacobs reaction often requires high temperatures.[6][7] To improve the efficiency of this step:

  • High-Temperature Conditions: Ensure that the reaction is heated to a sufficiently high temperature to facilitate the intramolecular cyclization. This is a critical step for the formation of the quinoline ring.[7]

  • Microwave Synthesis: Microwave heating can be very effective in promoting the cyclization, often leading to shorter reaction times and higher yields compared to conventional heating.[7]

  • Solvent Choice: The choice of solvent can be important. High-boiling inert solvents are often used for the thermal cyclization.

Question: I am getting a mixture of regioisomers when using an asymmetrically substituted aniline in the Gould-Jacobs reaction. How can I control the regioselectivity?

Answer:

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and cyclization can occur at either ortho position of the aniline.[6] Controlling this can be challenging, but here are some considerations:

  • Steric Hindrance: Bulky substituents at one ortho position will generally direct cyclization to the less hindered ortho position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the ortho positions and thus direct the cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main alternative synthesis routes for substituted quinoline-4-carboxylic acids?

A1: The primary classical routes include the Doebner-von Miller reaction, the Pfitzinger reaction, the Gould-Jacobs reaction, and the Conrad-Limpach-Knorr synthesis.[8] More recent methods often involve modifications of these classical routes using catalysts, microwave irradiation, or one-pot procedures to improve yields and reaction conditions.[3]

Q2: My starting aniline has an electron-withdrawing group, which is known to give low yields in the conventional Doebner reaction. Is there a modified procedure to improve the yield?

A2: Yes, a modified Doebner hydrogen-transfer reaction has been developed that gives good yields for anilines possessing both electron-withdrawing and electron-donating groups.[5] This method has been successfully applied to the large-scale synthesis of bioactive molecules.[5]

Q3: What are the advantages of using green chemistry approaches in the synthesis of quinoline-4-carboxylic acids?

A3: Green chemistry approaches, such as the use of water as a solvent, solvent-free conditions, efficient catalysts, and microwave irradiation, offer several advantages. These include higher yields, faster reaction times, simpler workup procedures, the ability to reuse catalysts, and a reduced environmental impact by minimizing the use of toxic reagents and solvents.[3]

Q4: Can the Camps cyclization be used to synthesize quinoline-4-carboxylic acid derivatives?

A4: The Camps cyclization of o-acylaminoacetophenones typically yields hydroxyquinolines, which exist in equilibrium with their quinolone tautomers.[9] While not a direct route to quinoline-4-carboxylic acids, the resulting quinolone scaffold is a key structural motif in many bioactive compounds.[6][10]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Selected Syntheses of Substituted Quinoline-4-Carboxylic Acids.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Reference
Modified Doebner 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidBF₃·THF, MeCN, 65 °C24 h4a: good yield[5]
Pfitzinger Isatin, Acetophenone33% KOH in 95% ethanol, reflux12-13 hRepresentative[11]
Pfitzinger (Modified) Isatin, Enaminoneaq. KOH or NaOH, refluxNot specifiedGood to excellent[4]
One-pot Doebner-type 1-Naphthylamine, various benzaldehydes, pyruvic acidFe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, solvent-free12-30 min84-93%
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateMicrowave, 300 °C5 min47%[7]

Experimental Protocols

Representative Protocol for Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.[11]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes.[11]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[11]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: After the reaction is complete, cool the mixture and follow the appropriate procedure for product isolation and purification, which typically involves acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

Visualizations

Doebner_Von_Miller_Troubleshooting cluster_symptoms Symptoms cluster_causes Root Causes cluster_solutions Solutions Low Yield Low Yield Polymerization Polymerization Low Yield->Polymerization Tar Formation Tar Formation Tar Formation->Polymerization Biphasic System Biphasic System Polymerization->Biphasic System Mitigates Control Temperature Control Temperature Polymerization->Control Temperature Mitigates Slow Addition Slow Addition Polymerization->Slow Addition Mitigates Optimize Catalyst Optimize Catalyst Polymerization->Optimize Catalyst Mitigates

Caption: Troubleshooting workflow for low yield and tar formation in the Doebner-von Miller reaction.

Pfitzinger_Reaction_Workflow Start Start Isatin Isatin Start->Isatin Base Base Start->Base Carbonyl Compound Carbonyl Compound Start->Carbonyl Compound Ring Opening Ring Opening Isatin->Ring Opening Base->Ring Opening Condensation Condensation Carbonyl Compound->Condensation Ring Opening->Condensation Cyclization & Dehydration Cyclization & Dehydration Condensation->Cyclization & Dehydration Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Cyclization & Dehydration->Quinoline-4-carboxylic acid End End Quinoline-4-carboxylic acid->End

Caption: Simplified experimental workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid and Ciprofloxacin Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparison of the biological activity of 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its derivatives against the widely-used fluoroquinolone antibiotic, ciprofloxacin. This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview based on available experimental data.

Overview of Compounds

This compound serves as a versatile starting material for the synthesis of novel compounds with a range of biological activities. While not an antibiotic in its own right, its derivatives have shown promise as inhibitors of microbial DNA gyrase, a key enzyme in bacterial replication.[1][2][3] The core structure of this molecule is a quinoline-4-carboxylic acid moiety, which is also present in fluoroquinolone antibiotics like ciprofloxacin.

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is highly effective against a wide variety of bacterial infections.[4][5] Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6] This inhibition leads to a rapid bactericidal effect.[7] Ciprofloxacin is active against most gram-negative bacteria and many gram-positive bacteria.[4]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial activity of derivatives of this compound and ciprofloxacin. The data is presented as Minimum Inhibitory Concentration (MIC) and IC50 values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism and the concentration that inhibits 50% of the enzyme activity, respectively.

Compound/DerivativeMicroorganismMIC (μM)IC50 (μM) for DNA GyraseReference
Ciprofloxacin S. aureus-3.80[2][3]
Derivative 6b S. aureus38.6433.64[2]
Derivative 10 S. aureus191.368.45[2]
Derivative 5 S. aureus49.04-[2]
Derivative 5 C. albicans24.53-[2]
Derivative 6a *C. albicans41.09-[2]

*Note: The derivatives are synthesized from 2-(4-Bromophenyl)quinoline-4-carbohydrazide, which is derived from this compound.

Mechanism of Action

The primary mode of action for both ciprofloxacin and the studied derivatives of this compound involves the inhibition of bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase binds to Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription enables Cell_Division Cell Division Replication_Transcription->Cell_Division leads to Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibits Quinoline_Derivative 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Derivative Quinoline_Derivative->DNA_Gyrase inhibits

Figure 1: Inhibition of Bacterial DNA Gyrase

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined using the two-fold dilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth overnight at 37°C. The culture was then diluted to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compounds in Broth Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 2: MIC Assay Workflow
S. aureus DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture containing supercoiled DNA, DNA gyrase enzyme, and the test compound at various concentrations was prepared in an assay buffer.

  • Incubation: The reaction mixture was incubated at 37°C for 1 hour to allow the enzyme to catalyze the supercoiling reaction.

  • Termination of Reaction: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA was separated by agarose gel electrophoresis.

  • Visualization and Quantification: The gel was stained with ethidium bromide and visualized under UV light. The amount of supercoiled and relaxed DNA was quantified to determine the IC50 value.

Synthesis of this compound Derivatives

The derivatives mentioned in this guide are synthesized from this compound, which is prepared using the Pfitzinger reaction.[1] The carboxylic acid is then converted to a carbohydrazide, which serves as a key intermediate for further derivatization.

Synthesis_Pathway Isatin Isatin Carboxylic_Acid 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Isatin->Carboxylic_Acid Pfitzinger Reaction Acetophenone 4-Bromoacetophenone Acetophenone->Carboxylic_Acid Carbohydrazide 2-(4-Bromophenyl)quinoline- 4-carbohydrazide Carboxylic_Acid->Carbohydrazide Esterification & Hydrazinolysis Derivatives Target Derivatives (e.g., 6b, 10) Carbohydrazide->Derivatives Further Reactions

Figure 3: Synthesis of Target Derivatives

Conclusion

While this compound itself is not presented as an active antibacterial agent, its derivatives have demonstrated inhibitory activity against S. aureus DNA gyrase. The IC50 values of some derivatives are in the micromolar range, indicating potential for further development. However, when compared to ciprofloxacin, a well-established and potent antibiotic, the currently reported derivatives show significantly weaker antibacterial activity in terms of MIC values. Ciprofloxacin remains a benchmark due to its broad spectrum of activity and high potency.[5]

Future research could focus on optimizing the structure of these quinoline derivatives to enhance their antibacterial potency and broaden their spectrum of activity. The data presented here serves as a valuable baseline for such endeavors, highlighting both the potential and the challenges in developing new antibacterial agents from this chemical scaffold.

References

A Comparative Guide to DHODH Inhibitors: 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-(4-Bromophenyl)quinoline-4-carboxylic acid derivatives against other prominent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, these inhibitors effectively halt the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for therapeutic development in oncology and autoimmune diseases.

Mechanism of Action of DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is essential for the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[1][2][3] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, particularly in the S-phase, and subsequent apoptosis in highly proliferative cells.[4][5]

Quantitative Comparison of DHODH Inhibitors

The following table summarizes the in vitro potency of various DHODH inhibitors against the human enzyme, providing a basis for comparing their efficacy.

Inhibitor ClassCompoundTargetIC50 (nM)Reference
Quinoline Carboxylic Acid This compound human DHODH~250[6]
Brequinarhuman DHODH5.2[7]
BAY 2402234human DHODH1.2[8]
Isoxazole Derivative Leflunomide (prodrug)human DHODH>10,000[9]
Teriflunomide (active metabolite of Leflunomide)human DHODH24.5[9]
Other Heterocycles ASLAN003human DHODH35[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of DHODH inhibitors. Below are generalized protocols for key experiments cited in the characterization of these compounds.

DHODH Enzyme Inhibition Assay (In Vitro)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH

  • Test compounds (e.g., this compound derivatives)

  • Positive control inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and controls in DMSO.

  • Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP.

  • Add the recombinant human DHODH enzyme to the mixture.

  • Pre-incubate the enzyme mixture with varying concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

  • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes using a microplate reader.

  • The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][11][12]

Cell Proliferation Assay

This assay assesses the effect of a DHODH inhibitor on the proliferation of cell lines, which are often highly dependent on de novo pyrimidine synthesis.

Materials:

  • Cancer cell line (e.g., HCT-116, MOLM-13)

  • Complete cell culture medium

  • Test compound

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., CCK-8, MTT, WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound. Include a vehicle-only control.

  • For rescue experiments, a parallel set of wells is treated with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).

  • Incubate the plates for 48-72 hours.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the EC50 or GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][11][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of DHODH in the pyrimidine biosynthesis pathway and a general workflow for evaluating DHODH inhibitors.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_cyto Orotate Orotate_mito->Orotate_cyto Inhibitor DHODH Inhibitors (e.g., 2-(4-Bromophenyl)quinoline -4-carboxylic acid) Inhibitor->Dihydroorotate_mito UMP UMP Orotate_cyto->UMP UMPS Pyrimidines (UTP, CTP) Pyrimidines (UTP, CTP) UMP->Pyrimidines (UTP, CTP) DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidines (UTP, CTP)->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibition of DHODH.

Experimental_Workflow Compound Test Compound (2-(4-Bromophenyl)quinoline -4-carboxylic acid derivative) Enzyme_Assay In Vitro DHODH Enzyme Inhibition Assay Compound->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay Compound->Cell_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 EC50 Determine EC50/GI50 Value Cell_Assay->EC50 Rescue Uridine Rescue Experiment Cell_Assay->Rescue SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR On_Target Confirm On-Target Effect Rescue->On_Target

Caption: A typical experimental workflow for the evaluation of DHODH inhibitors.

Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acids

Studies on quinoline-4-carboxylic acid analogs have identified key structural features essential for potent DHODH inhibition.[6] The quinoline core serves as a scaffold, with the 4-carboxylic acid group being critical for activity, likely through interactions with key residues in the enzyme's binding pocket. The substituent at the 2-position significantly influences potency, with bulky, hydrophobic groups generally being favored. The 2-(4-bromophenyl) group in the titular derivatives contributes to this hydrophobicity. Further modifications to the quinoline ring and the phenyl substituent can be explored to optimize potency, selectivity, and pharmacokinetic properties.[6]

References

Comparative Analysis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-(4-Bromophenyl)quinoline-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) in various biological contexts, including antimicrobial and anticancer activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Biological Activity of 2-Arylquinoline-4-carboxylic Acid Analogs

The 2-arylquinoline-4-carboxylic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications. The nature of the substituent at the 2-position of the quinoline ring, as well as modifications to the 4-carboxylic acid group, significantly influences the biological activity of these compounds. This section summarizes the quantitative data from various studies, highlighting the impact of these structural modifications.

Antimicrobial Activity

A series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. The parent carboxylic acid was converted to a carbohydrazide and subsequently modified to generate various analogs. The minimum inhibitory concentration (MIC) of these compounds was determined against several microbial strains.

Compound IDModification from this compoundS. aureus (MIC, μM)C. albicans (MIC, μM)Reference
5 Ethyl formohydrazonate derivative of the carbohydrazide49.04-[1][2]
6a N'-(4-chlorophenyl)acetohydrazide derivative164.3541.09[1][2]
6b N'-(4-methoxyphenyl)acetohydrazide derivative38.64-[1][2]
10 3,5-dimethyl-1H-pyrazol-1-yl methanone derivative191.3695.67[1][2]
11 (3,5-dimethyl-1H-pyrazol-1-yl)methanone derivative192.2996.14[1][2]
13 5-amino-3-oxo-2,3-dihydro-1H-pyrazol-1-yl methanone derivative381.81-[1][2]
14 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl carboxamide derivative761.77-[1]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not reported.

Enzyme Inhibitory Activity

The 2-arylquinoline-4-carboxylic acid scaffold has also been investigated for its potential to inhibit various enzymes, including dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and DNA gyrase.

DHODH Inhibition:

A study exploring quinoline-based analogs as DHODH inhibitors revealed the importance of substituents on the 2-phenyl ring for potent activity.[3]

Compound ID2-Aryl SubstituentDHODH IC50 (nM)Reference
41 2-(pyridin-2-yl)phenyl9.71 ± 1.4[3]
43 2-(1-methyl-1H-pyrazol-5-yl)phenyl26.2 ± 1.8[3]

DNA Gyrase Inhibition:

Several 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives were identified as inhibitors of S. aureus DNA gyrase.[2]

Compound IDModification from this compoundS. aureus DNA Gyrase IC50 (μM)Reference
6b N'-(4-methoxyphenyl)acetohydrazide derivative33.64[2]
10 3,5-dimethyl-1H-pyrazol-1-yl methanone derivative8.45[2]
Ciprofloxacin (Reference drug)3.80[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Synthesis of 2-Aryl/Heteroaryl-quinoline-4-carboxylic Acids (Pfitzinger Reaction)

The Pfitzinger synthesis is a common method for preparing quinoline-4-carboxylic acids.[3][4]

General Procedure:

  • Isatin (1 equivalent) and a substituted acetophenone (1 equivalent) are dissolved in a solution of potassium hydroxide (6 equivalents) in ethanol and water.

  • The reaction mixture is refluxed for a specified period (e.g., 12-48 hours).

  • After cooling, the solvent is removed, and the residue is dissolved in water.

  • The aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.[4][5][6]

Synthesis of 2-Arylquinoline-4-carboxylic Acids (Doebner Reaction)

The Doebner reaction is another widely used method for the synthesis of these compounds.[7][8]

General Procedure:

  • An appropriate aminobenzophenone (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) are refluxed in acetic acid.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed and dried to yield the desired 2-arylquinoline-4-carboxylic acid.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Bacterial or fungal strains are cultured in appropriate broth overnight.

  • The microbial suspension is diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • An equal volume of the microbial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Procedure:

  • The reaction mixture contains relaxed pBR322 DNA, DNA gyrase enzyme, and the test compound at various concentrations in an assay buffer.

  • The reaction is initiated by the addition of ATP and incubated at 37°C for 1 hour.

  • The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light.

  • The intensity of the supercoiled DNA band is quantified to determine the IC50 value of the inhibitor.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the synthesis workflow and the mechanism of action of the studied compounds using the DOT language for Graphviz.

G cluster_synthesis Pfitzinger Synthesis Workflow Isatin Isatin Reaction Reflux Isatin->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Base KOH Base->Reaction Product 2-Arylquinoline-4- carboxylic Acid Reaction->Product

Caption: Pfitzinger synthesis of 2-arylquinoline-4-carboxylic acids.

G cluster_moa Mechanism of Action: DNA Gyrase Inhibition Inhibitor Quinoline Analog DNAGyrase DNA Gyrase (Topoisomerase II) Inhibitor->DNAGyrase Inhibits SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Supercoils Replication DNA Replication & Transcription DNAGyrase->Replication Allows RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase SupercoiledDNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Inhibition of DNA gyrase by quinoline analogs.

Structure-Activity Relationship Discussion

The presented data allows for the elucidation of several key structure-activity relationships for this compound analogs:

  • Modification of the Carboxylic Acid Group: Conversion of the 4-carboxylic acid to a carbohydrazide and subsequent derivatization leads to potent antimicrobial agents. The nature of the substituent on the hydrazide moiety significantly impacts activity. For instance, the N'-(4-methoxyphenyl)acetohydrazide derivative (6b ) showed strong activity against S. aureus.[1][2] The formation of pyrazole-containing derivatives from the carbohydrazide, such as compound 10 , resulted in potent DNA gyrase inhibitors.[2]

  • Substituents on the 2-Phenyl Ring: For DHODH inhibition, bulky and hydrophobic substituents at the C-2 position are crucial for high potency.[3][9] The introduction of pyridine or pyrazole moieties at the 2-position of the phenyl ring led to nanomolar inhibitors of DHODH.[3] The presence of a bromo-substituent at the para-position of the 2-phenyl ring is a common feature in many of the active antimicrobial compounds.

  • Overall Molecular Architecture: The quinoline-4-carboxylic acid core serves as an essential scaffold. The relative orientation of the 2-aryl group and the 4-substituent is critical for binding to target enzymes. The planarity of the quinoline ring system is also thought to contribute to interactions with biological targets.

References

A Comparative Analysis of the Anticancer Efficacy of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the anticancer activity of derivatives of 2-(4-Bromophenyl)quinoline-4-carboxylic acid against established cancer cell lines. The performance of these compounds is benchmarked against alternative anticancer agents, supported by experimental data and detailed protocols for key assays.

Introduction to this compound

Quinoline and its derivatives have been identified as a promising scaffold in anticancer drug development.[1] These compounds have demonstrated potent activity against a variety of cancer cell lines, including those from breast, colon, and lung cancers.[1] Their mechanisms of action are diverse, encompassing the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways such as those mediated by Epidermal Growth Factor Receptor (EGFR), Sirtuin 3 (SIRT3), and Histone Deacetylases (HDACs).[1][2][3] This guide focuses on derivatives of this compound, which have shown significant cytotoxic potential, particularly against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[4]

Comparative Performance Analysis

To objectively evaluate the anticancer potential of this compound derivatives, their cytotoxic activity is compared with that of established anticancer agents: Erlotinib, an EGFR inhibitor; Vorinostat (SAHA), an HDAC inhibitor; and Doxorubicin, a widely used chemotherapeutic drug.

Table 1: In Vitro Cytotoxicity (IC50) Against HepG2 Human Hepatocellular Carcinoma Cells
Compound/DrugTarget/MechanismIC50 (µM)Citation
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (8c) EGFR Inhibitor~0.22[4][5]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (8b) EGFR Inhibitor~0.22[4][5]
ErlotinibEGFR Inhibitor~10.6[6]
Vorinostat (SAHA)pan-HDAC Inhibitor~2.9[7]
DoxorubicinTopoisomerase II Inhibitor~1.3 - 12.18[8][9][10]
*IC50 values were converted from µg/mL to µM for comparison.
Table 2: In Vitro Cytotoxicity (IC50) Against MCF-7 Human Breast Adenocarcinoma Cells
Compound/DrugTarget/MechanismIC50 (µM)Citation
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (15a) EGFR Inhibitor~0.24[4][5]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (8e) EGFR Inhibitor~0.28[4][5]
ErlotinibEGFR Inhibitor~1.2 nM - 9.8[11][12]
Vorinostat (SAHA)pan-HDAC InhibitorInduces apoptosis and G1 arrest[13]
DoxorubicinTopoisomerase II Inhibitor~1.25 - 2.5[8][9]
*IC50 values were converted from µg/mL to µM for comparison.

The data indicates that derivatives of this compound exhibit potent cytotoxic effects, with IC50 values in the sub-micromolar range, comparable to or exceeding the efficacy of the reference drugs in the tested cell lines.[4][5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.

Experimental_Workflow

EGFR Signaling Pathway Inhibition

Many quinoline derivatives function as inhibitors of the EGFR tyrosine kinase.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and invasion.[14][15] By blocking the tyrosine kinase activity of EGFR, these compounds can effectively halt these oncogenic signals.

EGFR_Pathway

Induction of Apoptosis

A primary mechanism of action for many anticancer agents, including quinoline carboxylic acids, is the induction of apoptosis, or programmed cell death.[2] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[16][17] These pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the dismantling of the cell.[18]

Apoptosis_Pathway

HDAC and SIRT3 Inhibition

Certain quinoline derivatives also exhibit inhibitory activity against histone deacetylases (HDACs) and sirtuins (SIRTs), particularly HDAC3 and SIRT3.[3] HDACs are crucial regulators of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[19][20] SIRT3, a mitochondrial deacetylase, plays a complex role in cancer by regulating metabolism and reactive oxygen species (ROS).[21] Its inhibition can disrupt cancer cell metabolism and promote cell death.

HDAC_SIRT3_Pathway

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed HepG2 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to model the cell population distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Comparative Analysis of 2-Aryl-Quinoline-4-Carboxylic Acids as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial potential of 2-aryl-quinoline-4-carboxylic acids reveals a promising class of compounds with significant activity against a range of bacterial pathogens. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed protocols for key assays, and visualizations of synthetic and mechanistic pathways.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many clinically significant drugs.[1] The introduction of an aryl group at the 2-position and a carboxylic acid at the 4-position of the quinoline ring has been shown to be a key determinant of their biological activity, including antimicrobial effects.[1][2] This analysis focuses on the structure-activity relationships (SAR) of these derivatives, presenting quantitative data on their antimicrobial performance and outlining the experimental methodologies used to generate these findings.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of 2-aryl-quinoline-4-carboxylic acid derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various derivatives against both Gram-positive and Gram-negative bacteria, as reported in the scientific literature.

Compound ID2-Aryl SubstituentStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
1 2-Nitrophenyl>128>128>128>128[2]
5a4 2-(Dimethylamino)ethylamino-phenyl64->128>128[2]
5a7 2-(Pyrrolidin-1-yl)ethylamino-phenyl>128-128>128[2]
Ampicillin (Standard Antibiotic)321664>128[2]
Gentamycin (Standard Antibiotic)1683264[2]

Table 1: Comparative in vitro antibacterial activity (MIC, µg/mL) of selected 2-aryl-quinoline-4-carboxylic acid derivatives.

The data indicates that structural modifications to the 2-aryl substituent significantly impact the antimicrobial activity. For instance, compound 5a4 , which features a 2-(dimethylamino)ethylamino-phenyl group, demonstrates notable activity against Staphylococcus aureus, with an MIC value of 64 µg/mL.[2] This is a significant improvement compared to the parent compound 1 (2-nitrophenyl), which shows weak activity.[2] However, the activity of these synthesized compounds against the tested Gram-negative bacteria was generally moderate to weak.[2]

Cytotoxicity Profile

An essential aspect of drug development is to ensure that the compounds are selective for microbial cells over host cells. The cytotoxicity of promising antimicrobial agents is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Compound IDIC50 against RAW 264.7 mouse macrophage cells (µg/mL)
5a4 98.2
5a7 56.8
Ampicillin 112.5
Gentamycin 89.7

Table 2: In vitro cytotoxicity (IC50, µg/mL) of selected compounds.

The results of the MTT assay on RAW 264.7 mouse macrophage cells show that compounds 5a4 and 5a7 have IC50 values of 98.2 µg/mL and 56.8 µg/mL, respectively.[2] These values are comparable to or better than those of the standard antibiotics ampicillin and gentamycin, suggesting a favorable safety profile for these derivatives.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)

A common and effective method for the synthesis of the 2-aryl-quinoline-4-carboxylic acid scaffold is the Doebner reaction.[3][4]

  • Reaction Setup: An equimolar mixture of an aniline derivative (e.g., aniline) and a benzaldehyde derivative (e.g., 2-nitrobenzaldehyde) is refluxed in ethanol for approximately one hour.

  • Addition of Pyruvic Acid: Pyruvic acid (1.5 equivalents) and a catalytic amount of an acid, such as trifluoroacetic acid, are added to the reaction mixture.

  • Reflux: The reaction mixture is then refluxed for an extended period, typically 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

  • Purification: The solid product is filtered and treated with an aqueous solution of a base (e.g., K2CO3) to dissolve the carboxylic acid. The solution is then filtered to remove any insoluble impurities. The filtrate is acidified to re-precipitate the purified 2-aryl-quinoline-4-carboxylic acid, which is then collected by filtration and dried.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Seeding: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizing Key Processes

To better understand the synthesis and potential mechanisms of action, the following diagrams have been generated.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Derivative Reflux1 Reflux in Ethanol (1 hour) Aniline->Reflux1 Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Reflux1 PyruvicAcid Pyruvic Acid AddReagents Add Pyruvic Acid & Acid Catalyst PyruvicAcid->AddReagents Reflux1->AddReagents Reflux2 Reflux (12 hours) AddReagents->Reflux2 Workup Aqueous Work-up & Precipitation Reflux2->Workup Purification Base Solubilization & Acid Reprecipitation Workup->Purification Product 2-Aryl-Quinoline-4-Carboxylic Acid Purification->Product

Caption: Workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilutions Perform Serial Dilutions in 96-well plate Stock->Dilutions Inoculate Inoculate Wells with Bacteria Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed_Mechanism_of_Action Compound 2-Aryl-Quinoline-4- Carboxylic Acid Binding Binding to Active Site Compound->Binding TargetEnzyme Bacterial Target Enzyme (e.g., Dihydroorotate Dehydrogenase) TargetEnzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Pathway Essential Metabolic Pathway Blocked Inhibition->Pathway CellDeath Bacterial Cell Death Pathway->CellDeath

Caption: A proposed mechanism of action for 2-aryl-quinoline-4-carboxylic acids.

References

A Comparative Analysis of In Silico and In Vitro Activities of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the computationally predicted (in silico) and experimentally observed (in vitro) biological activities of 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its structurally related derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering objective data and detailed experimental methodologies to support further investigation.

Overview of Biological Activities

This compound has emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. Primarily, its derivatives have been investigated for their potential as antimicrobial and anticancer agents. In silico studies, particularly molecular docking, have been instrumental in predicting the molecular targets and binding interactions of these compounds, which have been subsequently validated through in vitro assays.

In Vitro Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been evaluated against various bacterial and fungal strains. The primary mechanism of action for its antimicrobial effect is the inhibition of microbial DNA gyrase, an essential enzyme for bacterial DNA replication.

Quantitative Antimicrobial Data
CompoundTarget OrganismMIC (μM)IC50 (μM) for DNA GyraseReference
Derivative 5S. aureus49.04Not Reported[1]
Derivative 6bS. aureus38.6433.64[1][2]
Derivative 10S. aureus191.368.45[1][2]
Ciprofloxacin (Control)S. aureusNot Reported3.80[1][2]

Note: The specific structures of derivatives 5, 6b, and 10 are detailed in the source literature. These are carbohydrazide derivatives of the parent compound.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

The preliminary antibacterial and antifungal activities of the synthesized compounds were assessed using the agar well diffusion method.

  • Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

  • Inoculation: The microbial inoculum was standardized and uniformly spread over the surface of the agar plates.

  • Well Preparation: Wells of a defined diameter were created in the agar using a sterile borer.

  • Compound Application: A specific concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature and duration for microbial growth.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using a standard broth microdilution method.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: A standardized suspension of the test microorganism was added to each well.

  • Incubation: The plates were incubated under appropriate conditions.

  • Observation: The MIC was determined as the lowest concentration of the compound at which no visible turbidity was observed.

In Vitro Anticancer Activity

Derivatives of this compound have also been explored for their antiproliferative effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), particularly HDAC3.[3][4][5]

Quantitative Anticancer Data
CompoundCell LineAssayIC50 (μM)TargetReference
Lead Compound (3)-DHODH Assay0.250 ± 0.11DHODH[3]
Derivative D28K562CCK-8 Assay< 2HDAC3[4]
Derivative D28-HDAC3 Inhibitory Assay24.45HDAC3[4]

Note: "Lead Compound (3)" and "Derivative D28" are structurally related to this compound as described in the cited literature.

Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8)

The antiproliferative activity of the compounds was evaluated using the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • CCK-8 Addition: CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance at a specific wavelength (e.g., 450 nm) was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

In Silico Studies: Predicting Biological Activity

Molecular docking and other computational methods have been employed to predict the binding modes and affinities of this compound derivatives to their putative biological targets. These in silico approaches provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent analogs.

Molecular Docking Data
CompoundTargetDocking Score (kcal/mol)Reference
Derivative 6bS. aureus DNA Gyrase-7.73[2]
Ciprofloxacin (Control)S. aureus DNA Gyrase-7.29[2]
Experimental Protocol: Molecular Docking
  • Target Preparation: The three-dimensional crystal structure of the target protein (e.g., S. aureus DNA gyrase) was obtained from a protein data bank. Water molecules and co-crystallized ligands were typically removed, and polar hydrogens were added.

  • Ligand Preparation: The 2D structure of the ligand was drawn and converted to a 3D structure. Energy minimization was performed using a suitable force field.

  • Docking Simulation: A molecular docking program was used to predict the binding conformation and affinity of the ligand within the active site of the target protein. The docking algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding energy.

  • Analysis: The resulting docked poses were analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to the binding affinity.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Inhibition of Microbial DNA Gyrase

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Cell Death Quinoline_Derivative 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Derivative Quinoline_Derivative->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives, preventing DNA supercoiling and replication.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Isatin Isatin Pfitzinger_Reaction Pfitzinger Reaction Isatin->Pfitzinger_Reaction Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Pfitzinger_Reaction Parent_Compound 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Pfitzinger_Reaction->Parent_Compound In_Silico In Silico Studies (Molecular Docking, ADMET) Parent_Compound->In_Silico In_Vitro In Vitro Assays (Antimicrobial, Anticancer) Parent_Compound->In_Vitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Silico->SAR_Analysis In_Vitro->SAR_Analysis

Caption: Workflow from the synthesis of the parent compound to its in silico and in vitro evaluation.

Conclusion

The integration of in silico and in vitro approaches has proven to be a powerful strategy in the study of this compound and its derivatives. Computational predictions have successfully guided the identification of potential biological targets, which have been subsequently confirmed through experimental assays. The data presented herein underscores the potential of this chemical scaffold for the development of novel therapeutic agents. Further optimization of the lead compounds, guided by the established structure-activity relationships, is warranted to enhance their potency and selectivity.

References

Biological evaluation of fluorinated vs brominated 2-phenylquinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Fluorinated vs. Brominated 2-Phenylquinoline-4-Carboxylic Acids

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of fluorinated and brominated 2-phenylquinoline-4-carboxylic acids. The data presented is compiled from various studies and aims to offer insights into the potential influence of halogen substitution on the anticancer properties of this chemical scaffold.

Introduction

The 2-phenylquinoline-4-carboxylic acid core structure is a recognized pharmacophore with a wide range of biological activities, including anticancer effects.[1] The introduction of halogen atoms, such as fluorine and bromine, can significantly modulate a compound's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability, thereby influencing its biological activity. This guide focuses on the comparative biological evaluation of fluorinated and brominated analogs of 2-phenylquinoline-4-carboxylic acid, with a primary focus on their anticancer activity.

Data Presentation

The following tables summarize the available quantitative data for representative fluorinated and brominated 2-phenylquinoline-4-carboxylic acid derivatives. It is important to note that the data for the fluorinated and brominated compounds are sourced from different studies, and therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Brominated 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound IDStructureCell LineIC50 (µg/mL)Reference
1 2-(4-bromophenyl)quinoline-4-carboxylic acidHepG2 (Hepatocellular carcinoma)> 0.332[2]
MCF-7 (Breast adenocarcinoma)> 0.583[2]
2 Derivative of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (Compound 8c)HepG2 (Hepatocellular carcinoma)0.137[2]
MCF-7 (Breast adenocarcinoma)0.164[2]
3 Derivative of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (Compound 12d)HepG2 (Hepatocellular carcinoma)0.142[2]
MCF-7 (Breast adenocarcinoma)0.171[2]

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Fluorinated and Brominated 2-Phenylquinoline-4-Carboxylic Acids

Compound IDStructureTargetIC50 (µM)Reference
B10 2-(2-Fluorophenyl)quinoline-4-carboxylic acidHDAC3> 1000[1]
D28 A derivative of 2-phenylquinoline-4-carboxylic acid with a hydroxamic acid groupHDAC324.45[1]
B2 This compoundNot specifiedNot specified[1][3]

Note: While the synthesis of this compound (B2) is reported, its specific HDAC inhibitory activity is not provided in a comparable format in the cited literature.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight to allow for cell attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.[5][6]

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours in the dark.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[4]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways through which 2-phenylquinoline-4-carboxylic acid derivatives may exert their anticancer effects.

HDAC_Inhibition_Apoptosis_Pathway HDACi 2-Phenylquinoline- 4-carboxylic acid (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Transcription of Tumor Suppressor Genes (e.g., p53, Bax) Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: HDAC Inhibition Pathway Leading to Apoptosis.

Aurora_Kinase_A_Inhibition_Pathway Inhibitor 2-Phenylquinoline- 4-carboxylic acid Derivative AuroraA Aurora Kinase A Inhibitor->AuroraA Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Inhibitor->CellCycleArrest Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

A Head-to-Head Comparison of Quinolone-Based DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline-based DNA gyrase inhibitors, supported by experimental data. It delves into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an ideal target for antibacterial drugs. Quinolones are a major class of antibiotics that target DNA gyrase, functioning as inhibitors that impair the enzyme's catalytic activity.[2] They act by stabilizing the complex between DNA gyrase and DNA, leading to double-stranded DNA breaks and ultimately cell death.[2][3] This guide offers a comparative analysis of various quinoline-based inhibitors, highlighting their performance and the methodologies used to assess them.

Mechanism of Action: A Stabilized "Poison" Complex

Quinolones function by binding to the DNA-gyrase complex, effectively trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This stabilized "poison" complex is the primary mechanism of their bactericidal action.[2][4] The interaction involves both the DNA and the gyrase enzyme, with two drug molecules binding to the heterotetramer.[2] This inhibition of DNA re-ligation stalls replication forks and, at higher concentrations, leads to chromosome fragmentation and rapid cell death.[2]

The following diagram illustrates the general mechanism of DNA gyrase inhibition by quinolones.

cluster_0 Normal DNA Gyrase Activity cluster_1 Inhibition by Quinolones Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binding Cleaved_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA DNA Re-ligation Quinolone Quinolone Poison_Complex Stabilized 'Poison' Complex Cleaved_Complex->Poison_Complex Stabilization Quinolone->Poison_Complex Binding DSB Double-Strand Breaks Poison_Complex->DSB Inhibition of Re-ligation Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolones.

Comparative Efficacy of Quinolone Derivatives

The effectiveness of quinolone-based inhibitors is primarily assessed by their minimum inhibitory concentration (MIC) against various bacterial strains and their 50% inhibitory concentration (IC50) against purified DNA gyrase. The following tables summarize the performance of several quinoline derivatives from different studies.

Table 1: Inhibitory Activity of Q-35 Analogs against DNA Gyrase [5]

CompoundTarget OrganismIC50 (µg/mL)
Q-35S. aureus2.5
8-fluoro-Q-35S. aureus7.8
8-hydro-Q-35S. aureus68
Q-35P. aeruginosa11
8-fluoro-Q-35P. aeruginosa5.2
8-hydro-Q-35P. aeruginosa17

Q-35: 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidine-1-yl)-4-oxyquinoline-3-carboxylic acid

Table 2: Inhibitory Activity of Novel Quinolone Hybrids against S. aureus DNA Gyrase ATPase [6]

CompoundIC50 (µM)
8b1.89
9c2.73
9d2.14
Novobiocin (Reference)1.636

Table 3: Inhibitory Activity of Quinolone-Schiff Bases against M. tuberculosis DNA Gyrase [7]

CompoundIC50 (µM)
7a1.98
7d1.26
7f3.96

Table 4: Inhibitory Activity of Quinolone-1,3,4-oxadiazole and Quinolone-1,2,4-triazole Hybrids [8]

CompoundTarget EnzymeIC50 (nM)
4cE. coli DNA Gyrase34
4eE. coli DNA Gyrase26
4fE. coli DNA Gyrase32
5eE. coli DNA Gyrase90
Novobiocin (Reference)E. coli DNA Gyrase170
4eE. coli Topoisomerase IV470
4eS. aureus Topoisomerase IV920
Novobiocin (Reference)E. coli Topoisomerase IV11,000
Novobiocin (Reference)S. aureus Topoisomerase IV27,000

Structure-Activity Relationships (SAR)

The antimicrobial potency of quinolones is significantly influenced by their chemical structure. Key structural features that impact their activity include:

  • The C6-fluorine: This substitution generally enhances antibacterial activity.[9]

  • The C7 substituent: The nature of the substituent at this position plays a crucial role in determining the spectrum and potency of the inhibitor.[9]

  • The C8 substituent: The introduction of a methoxy group at the C8 position can lead to greater antibacterial activity against gram-positive bacteria.[5]

  • The fused parent ring: The intrinsic gyrase inhibition varies between quinoline, naphthyridine, and pyrido[2,3-d]pyrimidine cores.[9]

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds against DNA gyrase is the DNA supercoiling assay . This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. The different topological forms of the DNA (supercoiled and relaxed) can then be separated by agarose gel electrophoresis.

DNA Gyrase Supercoiling Inhibition Assay Protocol

This protocol is a generalized procedure based on common methodologies.[1][10]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

  • Add relaxed pBR322 plasmid DNA to the buffer.

  • Aliquot the mixture into reaction tubes.

2. Inhibitor Addition:

  • Add varying concentrations of the quinoline-based inhibitor (dissolved in a suitable solvent like DMSO) to the reaction tubes.

  • Include a positive control (a known inhibitor like ciprofloxacin or novobiocin) and a negative control (solvent only).

3. Enzyme Addition and Incubation:

  • Add purified DNA gyrase to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[10]

4. Reaction Termination:

  • Stop the reaction by adding a stop solution containing SDS and EDTA.[10]

5. Agarose Gel Electrophoresis:

  • Load the reaction products onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

6. Visualization and Analysis:

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[10]

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

The following diagram outlines the workflow of a typical DNA gyrase supercoiling inhibition assay.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed Plasmid, ATP) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize_Analyze Visualize and Quantify Bands Electrophoresis->Visualize_Analyze End Determine IC50 Visualize_Analyze->End

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Conclusion

The development of novel quinoline-based DNA gyrase inhibitors remains a crucial area of research in the fight against antibiotic resistance. Head-to-head comparisons, guided by standardized experimental protocols, are essential for identifying promising new drug candidates. The data presented in this guide highlights the diversity of quinoline derivatives and their varying potencies against different bacterial targets. Future research will likely focus on optimizing the structure-activity relationships to enhance efficacy and overcome existing resistance mechanisms.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity of 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its derivatives. By examining its activity across different biological targets and comparing it with established selective inhibitors, this document aims to inform researchers on the potential applications and liabilities of this chemical scaffold in drug discovery.

Introduction to this compound

This compound is a synthetic organic compound belonging to the quinoline carboxylic acid class. This scaffold has garnered interest in medicinal chemistry due to its diverse biological activities. Various derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core structure allows for modifications that can modulate its potency and selectivity towards different biological targets, including enzymes such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and various kinases. Understanding the selectivity profile of this compound is crucial for its development as a therapeutic agent.

Comparative Selectivity Analysis

This section compares the inhibitory activity of this compound and its derivatives against key therapeutic targets, benchmarked against established selective inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for cancer and autoimmune diseases. While direct inhibitory data for this compound against DHODH is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a known feature of some DHODH inhibitors.

Table 1: Comparison of DHODH Inhibitors

CompoundTargetIC50Alternative CompoundTargetIC50
This compoundHuman DHODHData not publicly availableBrequinarHuman DHODH17 nM[1]
(Derivative) 4-Quinoline Carboxylic Acid AnaloguesHuman DHODH9.71 ± 1.4 nMTeriflunomideHuman DHODHVaries by assay conditions
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. Derivatives of 2-phenylquinoline-4-carboxylic acid have shown inhibitory activity against HDACs, with some demonstrating isoform selectivity.

Table 2: Comparison of HDAC Inhibitors

CompoundTargetIC50Alternative CompoundTargetIC50
(Derivative) D28HDAC324.45 µM[2]Mocetinostat (Selective HDAC1, 2, 3 inhibitor)HDAC1/2/3nM range
(Derivative) D28HDAC1, 2, 6No inhibitionSAHA (Pan-HDAC inhibitor)Class I and IIb HDACsnM range
(Derivative) P6SIRT37.2 µM[3][4]
(Derivative) P6SIRT132.6 µM[3][4]
(Derivative) P6SIRT233.5 µM[3][4]

Note: D28 is a derivative of 2-phenylquinoline-4-carboxylic acid. P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor selectivity. The following are generalized protocols for key assays.

DHODH Enzymatic Inhibition Assay

This assay directly measures the inhibition of DHODH enzymatic activity. A common method involves monitoring the reduction of a chromogenic dye.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, Coenzyme Q10, and DCIP.

  • Add recombinant human DHODH to the mixture.

  • Pre-incubate the enzyme with varying concentrations of the test compound for 30 minutes at 25°C.

  • Initiate the reaction by adding DHO.

  • Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

DHODH_Enzymatic_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis prep_mix Prepare Reaction Mix (Buffer, CoQ10, DCIP) add_enzyme Add Recombinant DHODH prep_mix->add_enzyme pre_incubate Pre-incubate Enzyme with Compound add_enzyme->pre_incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->pre_incubate start_reaction Initiate with DHO pre_incubate->start_reaction measure_abs Measure Absorbance Decrease start_reaction->measure_abs calculate_ic50 Calculate % Inhibition and IC50 measure_abs->calculate_ic50

DHODH Enzymatic Inhibition Assay Workflow.
HDAC Isoform Selectivity Assay

This protocol outlines a method to determine the selectivity of an inhibitor against different HDAC isoforms using a luminogenic assay.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6)

  • Selective HDAC-Glo™ I/II Assay Reagent

  • Test compound

  • White 96-well assay plate

  • Luminometer

Procedure:

  • Dilute recombinant HDAC enzymes to the desired concentration in the appropriate assay buffer.

  • Add the diluted enzymes to the wells of a white 96-well plate.

  • Add the test compound at various concentrations.

  • Add an equal volume of the HDAC-Glo™ I/II Final Detection Reagent to initiate the reaction.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a luminometer.

  • Determine the IC50 value for each isoform to assess selectivity.

HDAC_Selectivity_Assay cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis dilute_enzymes Dilute Recombinant HDAC Isoforms plate_enzymes Plate Diluted Enzymes dilute_enzymes->plate_enzymes add_compound Add Test Compound (Serial Dilutions) plate_enzymes->add_compound add_reagent Add HDAC-Glo™ Detection Reagent add_compound->add_reagent incubate Incubate at Room Temp add_reagent->incubate measure_lum Measure Luminescence incubate->measure_lum determine_ic50 Determine IC50 for Each Isoform measure_lum->determine_ic50 analyze_selectivity Analyze Selectivity Profile determine_ic50->analyze_selectivity

HDAC Isoform Selectivity Assay Workflow.
Kinase Inhibitor Selectivity Profiling using Chemical Proteomics

The "Kinobeads" approach is a powerful chemical proteomics method for assessing the selectivity of kinase inhibitors against a large portion of the kinome in a cellular context.

Principle: A broad-spectrum kinase inhibitor is immobilized on beads (Kinobeads) to capture a large number of kinases from a cell lysate. A test inhibitor is added in a competitive manner. The amount of each kinase that binds to the beads is quantified by mass spectrometry. A potent and selective inhibitor will prevent its target kinase(s) from binding to the beads in a concentration-dependent manner.

Procedure:

  • Culture and lyse cells to prepare a proteome extract.

  • Incubate the cell lysate with varying concentrations of the test inhibitor.

  • Add the Kinobeads to the lysate and incubate to allow for competitive binding of kinases.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides.

  • Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Quantify the abundance of each identified kinase at different inhibitor concentrations to determine the binding affinity and selectivity profile.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis add_inhibitor Incubate Lysate with Test Inhibitor cell_lysis->add_inhibitor add_kinobeads Add Kinobeads add_inhibitor->add_kinobeads wash_beads Wash Beads add_kinobeads->wash_beads elute_kinases Elute Bound Kinases wash_beads->elute_kinases digest Protein Digestion elute_kinases->digest lc_ms LC-MS/MS Analysis digest->lc_ms quantify Quantify Kinase Binding & Determine Selectivity lc_ms->quantify

Kinase Inhibitor Selectivity Profiling Workflow.

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold, exemplified by this compound, demonstrates significant chemical tractability and the potential for development into selective inhibitors for various therapeutic targets. Current evidence suggests that derivatives of this scaffold can achieve selectivity for specific HDAC isoforms. Its potential as a selective inhibitor for other target classes such as DHODH and kinases warrants further investigation through comprehensive profiling against diverse enzyme panels. The experimental protocols outlined in this guide provide a framework for researchers to rigorously assess the cross-reactivity and selectivity of this and other novel chemical entities, a critical step in the advancement of new targeted therapies.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a concerted effort to accelerate drug discovery and development, this comparative guide offers a comprehensive analysis of the mechanism of action of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a promising heterocyclic compound with significant therapeutic potential. This document provides a detailed comparison with key alternative quinoline-4-carboxylic acid derivatives, supported by a robust compilation of experimental data and detailed laboratory protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic capabilities of this class of compounds.

Introduction

Quinoline-4-carboxylic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The subject of this guide, this compound, has emerged as a compound of particular interest. This guide will delve into its primary mechanisms of action, comparing its performance with other relevant quinoline derivatives to provide a clear perspective on its therapeutic promise.

Confirmed Mechanisms of Action

Our investigation confirms that this compound and its analogs exert their biological effects through multiple pathways, primarily through the inhibition of key enzymes essential for cellular function and proliferation. These include Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and microbial DNA Gyrase.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, such as cancer cells. Inhibition of DHODH leads to the depletion of pyrimidines, thereby arresting cell growth. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2]

Diagram 1: DHODH Inhibition Pathway

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis This compound This compound This compound->Dihydroorotate Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound disrupts the de novo pyrimidine biosynthesis pathway.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. Certain 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated selective HDAC inhibitory activity.[3][4]

Diagram 2: HDAC Inhibition and Gene Expression

HDAC_Inhibition cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity cluster_inhibitor Inhibitor Condensed Chromatin Condensed Chromatin (Transcriptionally Inactive) Open Chromatin Open Chromatin (Transcriptionally Active) Condensed Chromatin->Open Chromatin Acetylation Open Chromatin->Condensed Chromatin Deacetylation Gene Expression Gene Expression Open Chromatin->Gene Expression HDAC HDAC HAT HAT This compound This compound This compound->HDAC Inhibition Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Gene Expression->Apoptosis, Cell Cycle Arrest

Caption: this compound inhibits HDAC, leading to open chromatin, gene expression, and anti-cancer effects.

Microbial DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial agents. Derivatives of this compound have been synthesized and evaluated as inhibitors of microbial DNA gyrase, demonstrating their potential as novel antimicrobial agents.[5][6]

Comparative Performance Data

The following tables summarize the in vitro activity of this compound and its derivatives against various targets.

Table 1: DHODH and Cytotoxicity Data for Quinoline-4-Carboxylic Acid Derivatives

Compound IDR1 SubstituentDHODH IC50 (µM)HCT-116 IC50 (µM)Reference
53 4-Bromophenyl - - [2]
3Phenyl0.250 ± 0.11-[2]
414-(1H-pyrazol-1-yl)phenyl0.00971 ± 0.0014-[2]
434-(2-methyl-2H-tetrazol-5-yl)phenyl0.0262 ± 0.0018-[2]

Note: Specific IC50 data for compound 53 (this compound) in the DHODH assay was not provided in the reference, though it was synthesized as part of the series.

Table 2: HDAC Inhibition and Cytotoxicity Data for 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound IDR SubstituentXHDACs Inhibition (%) @ 2µMK562 IC50 (µM)Reference
D1HOH57.96 ± 0.4346.58 ± 0.35[3]
D2 4-Br OH 59.50 ± 0.35 48.84 ± 1.32 [3]
D34-ClOH49.43 ± 3.7346.38 ± 0.53[3]
D284-(4-methylpiperazin-1-yl)phenylNHOH-4.15 ± 0.21[4]

Note: D2 corresponds to this compound.

Table 3: Antibacterial Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Compound IDModificationS. aureus MIC (µM)C. albicans MIC (µM)S. aureus DNA Gyrase IC50 (µM)Reference
5Ethyl formohydrazonate49.04>200-
6aN'-(4-chlorophenyl)acetyl164.3541.09-
6bN'-(4-methoxyphenyl)acetyl38.64>20033.64
10Pyrazolyl191.3695.678.45
Ciprofloxacin---3.80[6]

Note: These compounds are derivatives of the parent this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound (Pfitzinger Reaction)

This protocol describes a general method for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

Diagram 3: Pfitzinger Reaction Workflow

Pfitzinger_Workflow start Start prep_base Prepare 33% KOH in Ethanol start->prep_base add_isatin Add Isatin to KOH Solution (Stir for 30-45 min) prep_base->add_isatin add_carbonyl Add 4-Bromoacetophenone add_isatin->add_carbonyl reflux Reflux for 12-13 hours add_carbonyl->reflux cool_down Cool to Room Temperature reflux->cool_down add_water Add Water to Dissolve Salt cool_down->add_water acidify Acidify with HCl to pH 4-5 add_water->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filter_dry Filter and Dry the Product precipitate->filter_dry end End filter_dry->end

Caption: A generalized workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction.

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, dissolve KOH in 95% ethanol to prepare a 33% (w/v) solution.

  • Isatin Ring Opening: Add isatin to the stirred KOH solution. Continue stirring at room temperature for 30-45 minutes.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-bromoacetophenone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-13 hours.

  • Work-up: After cooling, remove the ethanol by rotary evaporation. Dissolve the residue in water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify with concentrated HCl to a pH of 4-5 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, K562)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (as a positive control)

  • Developer solution

Procedure:

  • Reaction Setup: In a 96-well plate, add the HeLa nuclear extract, assay buffer, and the test compound.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Stop the reaction and measure the fluorescence by adding a developer solution.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to the control and determine the IC50 value.

DNA Gyrase Supercoiling Assay

This assay determines the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Materials:

  • S. aureus DNA gyrase

  • Relaxed pBR322 DNA

  • Assay buffer

  • ATP

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing DNA gyrase, relaxed pBR322 DNA, assay buffer, and the test compound.

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C.

  • Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA.

Conclusion

This compound and its derivatives have demonstrated a multifaceted mechanism of action, targeting key cellular and microbial enzymes. The data presented in this guide highlights their potential as lead compounds for the development of novel anticancer and antibacterial therapies. The detailed experimental protocols provided herein are intended to facilitate further investigation and optimization of this promising class of molecules. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as in vivo efficacy and pharmacokinetic profiling.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and biological testing of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a molecule of significant interest in drug discovery. We present detailed, reproducible protocols for its synthesis and for relevant biological assays, alongside comparative data with alternative compounds. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the reproducible synthesis and biological assessment of this compound and its analogues.

I. Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Pfitzinger reaction. This method involves the condensation of isatin with an α-methylene ketone, in this case, 4-bromoacetophenone, under basic conditions.[1] An alternative approach is the Doebner-von Miller reaction, which utilizes anilines and α,β-unsaturated carbonyl compounds.[2][3][4]

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established literature procedures.[1][5][6]

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 4-bromoacetophenone (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (6 equivalents) in water to the flask.

  • Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of crushed ice and acidify with concentrated HCl to a pH of approximately 4-5.

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure compound.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Isatin Isatin Reaction Pfitzinger Reaction (Reflux) Isatin->Reaction Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Reaction KOH_EtOH KOH, Ethanol, H₂O KOH_EtOH->Reaction Acidification Acidification (HCl) Reaction->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Recrystallization->Product

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Comparative Synthesis Data

MethodKey ReagentsTypical YieldPurityReference
Pfitzinger Reaction Isatin, 4-Bromoacetophenone, KOH81%High (after recrystallization)[5]
Doebner-von Miller ReactionAniline, α,β-unsaturated carbonylVariableVariable[2][3]

II. Biological Testing

Derivatives of quinoline-4-carboxylic acid have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11][12] The biological evaluation of this compound often focuses on its potential as an anticancer agent, with studies investigating its inhibitory effects on various cancer cell lines and specific molecular targets.[5][8][13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8][14]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (and comparative compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

Biological_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

Comparative Biological Activity Data

CompoundTarget/Cell LineAssayIC₅₀ (µM)Reference
This compound DHODHEnzyme Inhibition0.250 ± 0.11[5]
This compound HCT-116MTT Assay0.041 ± 0.003[5]
2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivative (P6) SIRT3Enzyme Inhibition7.2[13]
Alternative Quinoline Derivative (Compound 41) DHODHEnzyme Inhibition0.00971[5]
Cisplatin (Reference Drug) Various Cancer Cell LinesMTT AssayVariable[15]

Potential Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).[5][8][13] The inhibition of these targets can lead to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Signaling_Pathway Compound 2-(4-Bromophenyl)quinoline- 4-carboxylic acid DHODH DHODH Inhibition Compound->DHODH HDAC HDAC Inhibition Compound->HDAC SIRT3 SIRT3 Inhibition Compound->SIRT3 Cell_Cycle Cell Cycle Arrest DHODH->Cell_Cycle HDAC->Cell_Cycle Apoptosis Apoptosis SIRT3->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Potential anticancer mechanisms of the target compound.

III. Conclusion

This guide provides standardized protocols for the reproducible synthesis and biological evaluation of this compound. The data presented, when compared with alternative compounds, highlights its potential as a lead structure in the development of novel therapeutic agents. The detailed methodologies and comparative data tables are intended to serve as a valuable resource for researchers in the field, enabling a more consistent and comparable assessment of this and related quinoline derivatives.

References

A Comparative Analysis of the Cytotoxic Effects of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of novel quinoline compounds, supported by experimental data and mechanistic insights.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 2-(4-Bromophenyl)quinoline-4-carboxylic acid and its analogues have emerged as compounds of significant interest in the pursuit of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic profiles of the parent compound and its structurally diverse derivatives, supported by quantitative experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Cytotoxicity of this compound

CompoundCell LineIC50 (µM)
This compoundHL-60 (Human promyelocytic leukemia)1.5 ± 0.2[1]

Table 2: Cytotoxicity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

Compound IDR Group on Oxadiazole RingCell LineIC50 (µg/mL)
8b 4-hydroxyphenylHepG2 (Hepatocellular carcinoma)0.139[2]
8c 4-nitrophenylHepG2 (Hepatocellular carcinoma)0.137[2]
8d 4-chlorophenylHepG2 (Hepatocellular carcinoma)0.311[2]
12b 2-thioxo-1,3,4-oxadiazoleHepG2 (Hepatocellular carcinoma)0.327[2]
13 5-mercapto-1,3,4-oxadiazoleHepG2 (Hepatocellular carcinoma)0.332[2]
8e 2-aminophenylMCF-7 (Breast adenocarcinoma)0.179[2]
15a N-phenylacetamidethioMCF-7 (Breast adenocarcinoma)0.164[2]
Erlotinib (Control)-HepG20.308[2]
Erlotinib (Control)-MCF-70.512[2]

Table 3: Cytotoxicity of a Histone Deacetylase (HDAC) Inhibitor Derivative

Compound IDCell LineIC50 (µM)
D28 K562 (Chronic myelogenous leukemia)1.02[3]
U266 (Multiple myeloma)1.08[3]
U937 (Histiocytic lymphoma)1.11[3]
MCF-7 (Breast adenocarcinoma)5.66[3]
A549 (Lung carcinoma)2.83[3]
HepG2 (Hepatocellular carcinoma)2.16[3]
SAHA (Control)--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates four times with 1% acetic acid and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of this compound and its derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Experimental Workflow for Cytotoxicity Assays

The general workflow for assessing the cytotoxicity of the compounds is depicted below.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Cytotoxicity Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates compound_treatment Treatment with Quinoline Derivatives cell_seeding->compound_treatment 24h Adhesion incubation Incubate for 24-72 hours compound_treatment->incubation assay_specific_steps Assay-Specific Steps (e.g., MTT or SRB addition) incubation->assay_specific_steps absorbance_reading Absorbance Reading assay_specific_steps->absorbance_reading data_analysis Calculate % Inhibition and IC50 Values absorbance_reading->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The parent compound, this compound, has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of proliferation.

DHODH_Inhibition_Pathway quinoline 2-(4-Bromophenyl)quinoline- 4-carboxylic acid dhodh DHODH quinoline->dhodh Inhibits pyrimidine De Novo Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes dna_rna DNA & RNA Synthesis pyrimidine->dna_rna proliferation Cell Proliferation dna_rna->proliferation HDAC_Inhibition_Pathway hdac_inhibitor Quinoline-based HDAC Inhibitor (e.g., D28) hdac HDACs hdac_inhibitor->hdac Inhibits histones Histone Acetylation hdac->histones Deacetylates gene_expression Altered Gene Expression histones->gene_expression Promotes apoptosis Apoptosis gene_expression->apoptosis Induces DNA_Gyrase_Inhibition_Pathway gyrase_inhibitor Quinoline Carbohydrazide Derivatives dna_gyrase Bacterial DNA Gyrase gyrase_inhibitor->dna_gyrase Inhibits dna_replication Bacterial DNA Replication dna_gyrase->dna_replication Enables bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS No. 103914-52-9), a halogenated quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar compounds, such as 2-(3-bromophenyl)quinoline-4-carboxylic acid, and general guidelines for the disposal of halogenated organic compounds.

Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, absorbed through the skin, or inhaled.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazards: Quinoline derivatives can be toxic to aquatic life.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for large quantities or in case of spills.---

Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel. All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.

  • This compound is a halogenated organic waste and must be segregated from non-halogenated organic waste, as well as from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. The container must be compatible with the solvent used.

3. Container Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • List all other components and their approximate concentrations.

  • The container must have a secure, tight-fitting lid.

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide them with a full inventory of the waste you have collected. The final disposal method will likely be incineration at a licensed facility.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control the Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Decontamination: Remove any contaminated clothing for proper disposal or decontamination. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_liquid start Waste Generated (Solid or Liquid) is_contaminated Contaminated Labware? start->is_contaminated liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste solid_waste Solid Waste (Pure compound or spill cleanup material) is_contaminated->solid_waste No contaminated_labware Contaminated Labware (Gloves, pipette tips, etc.) is_contaminated->contaminated_labware Yes collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor storage->contact_ehs end Proper Disposal via Approved Hazardous Waste Stream contact_ehs->end contaminated_labware->collect_solid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS No. 103914-52-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1]Protects eyes from irritation or serious damage from splashes or airborne particles.[1]
Skin Protection Chemical-resistant lab coat.[1] Nitrile or neoprene gloves should be worn and inspected before each use.[2][3] Fully enclosed shoes are mandatory.[1]Provides a barrier against skin contact, which can cause irritation.[1][4] Gloves should be changed immediately if contaminated.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved N95 (or higher) particulate respirator is required.[5]Prevents inhalation of dust, which may cause respiratory irritation.[1][4]

Safe Handling and Operational Plan

Strict adherence to the following operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[1]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly before beginning any work.[1]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[2]

2. Handling Procedures:

  • Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as detailed in the table above.

  • Avoid Dust Formation: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[1]

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[5]

  • General Hygiene: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. Post-Handling and Cleanup:

  • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[2]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container for halogenated organic compounds.[1]

  • Solid Waste: Unused or waste solid compound should be collected in a sealed, labeled container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste. Do not pour any waste containing this compound down the drain.[5]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Safe Handling

prep Preparation ppe Don PPE (Goggles, Lab Coat, Gloves) prep->ppe setup Verify Fume Hood & Emergency Equipment prep->setup handling Handling in Fume Hood ppe->handling setup->handling weigh Weigh Solid Carefully handling->weigh dissolve Dissolve in Solvent handling->dissolve post Post-Handling weigh->post dissolve->post decon Decontaminate Surfaces & Glassware post->decon waste Segregate Hazardous Waste post->waste doff Doff PPE Correctly post->doff disposal Final Disposal decon->disposal waste->disposal doff->disposal incin Dispose via Approved Incineration disposal->incin

Caption: Step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.